MRTX0902
Description
MRTX-0902 is a small molecule drug with a maximum clinical trial phase of I.
Properties
CAS No. |
2654743-22-1 |
|---|---|
Molecular Formula |
C22H24N6O |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-methyl-3-[(1R)-1-[(4-methyl-7-morpholin-4-ylpyrido[3,4-d]pyridazin-1-yl)amino]ethyl]benzonitrile |
InChI |
InChI=1S/C22H24N6O/c1-14-17(12-23)5-4-6-18(14)15(2)25-22-19-11-21(28-7-9-29-10-8-28)24-13-20(19)16(3)26-27-22/h4-6,11,13,15H,7-10H2,1-3H3,(H,25,27)/t15-/m1/s1 |
InChI Key |
ILPWEAHQRAWJIU-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1[C@@H](C)NC2=NN=C(C3=CN=C(C=C32)N4CCOCC4)C)C#N |
Canonical SMILES |
CC1=C(C=CC=C1C(C)NC2=NN=C(C3=CN=C(C=C32)N4CCOCC4)C)C#N |
Origin of Product |
United States |
Foundational & Exploratory
The SOS1 Inhibitor MRTX0902: A Deep Dive into its Mechanism of Action in KRAS-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of MRTX0902, a potent and selective inhibitor of the Son of Sevenless homolog 1 (SOS1), in the context of KRAS-mutant cancers. By disrupting a critical protein-protein interaction, this compound presents a novel therapeutic strategy to counteract the oncogenic signaling driven by mutated KRAS.
Core Mechanism: Disruption of the KRAS:SOS1 Interaction
This compound is an orally bioavailable small molecule designed to inhibit the interaction between SOS1 and KRAS.[1][2][3][4][5][6] SOS1 functions as a guanine nucleotide exchange factor (GEF) that facilitates the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state.[3][5][7][8] This activation is a pivotal step in the RAS-MAPK signaling pathway, which, when hyperactivated by KRAS mutations, drives uncontrolled cell proliferation and tumor growth.[3][4]
By binding to SOS1, this compound prevents the SOS1-mediated nucleotide exchange on KRAS.[2][3][5] This leads to an accumulation of KRAS in its inactive, GDP-bound form, thereby suppressing downstream signaling through the MAPK pathway.[7][8] This mechanism is crucial in cancers harboring not only KRAS mutations but also other genetic alterations that heighten the dependency on SOS1-mediated KRAS activation, such as mutations in SOS1, NF1, PTPN11, and class III BRAF.[1]
Synergistic Activity with KRAS G12C Inhibitors
A key therapeutic strategy involving this compound is its combination with direct KRAS G12C inhibitors, such as adagrasib. These inhibitors irreversibly bind to the inactive, GDP-bound form of KRAS G12C.[2][4] By inhibiting SOS1, this compound increases the population of inactive KRAS G12C-GDP, thereby enhancing the target pool for inhibitors like adagrasib.[2][4][6] This synergistic interaction leads to a more profound and durable inhibition of KRAS signaling and has demonstrated significantly enhanced antitumor activity in preclinical models compared to either agent alone.[2][4][6][9]
Quantitative Preclinical Efficacy
Preclinical studies have demonstrated the potent anti-cancer activity of this compound, both as a monotherapy and in combination.
| Assay Type | Cell Line(s) | Mutation(s) | Metric | Value | Reference |
| 3D Cell Viability | NCI-H1975, PC9, LN229, OCI-AML5, HCC1438, NCI-H508, NCI-H1666 | EGFR, PTPN11, SOS1, NF1, Class III BRAF | IC50 | <250 nM | [1] |
| HTRF Displacement Assay | MKN1 | Not specified | Ki | 637 nM (for an early analog) | [9][10] |
| In-Cell Western (pERK) | MKN1 | Not specified | IC50 | >10,000 nM (no activity against EGFR) | [9][10] |
| In Vivo Tumor Growth Inhibition (Monotherapy) | MIA PaCa-2 Xenograft | KRAS G12C | % TGI | 41% (25 mg/kg BID), 53% (50 mg/kg BID) | [4][9] |
| In Vivo Tumor Growth Inhibition (Combination with Adagrasib) | MIA PaCa-2 Xenograft | KRAS G12C | % Regression | -54% (this compound 25 mg/kg BID + Adagrasib 10 mg/kg QD) | [4][9] |
| In Vivo Tumor Growth Inhibition (Combination with Adagrasib) | MIA PaCa-2 Xenograft | KRAS G12C | % Regression | -92% (this compound 50 mg/kg BID + Adagrasib 10 mg/kg QD) | [4][9] |
Broad Applicability and Combination Potential
The mechanism of this compound also addresses feedback reactivation of the RAS-MAPK pathway, a common resistance mechanism to targeted therapies. For instance, inhibition of MEK can lead to a release of negative feedback and subsequent activation of SOS1.[1] By co-administering this compound with RAF/MEK inhibitors like avutometinib, a more profound and sustained pathway inhibition can be achieved.[1][7][8] Similarly, combining this compound with EGFR inhibitors has shown improved antitumor activity in models with EGFR mutations.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
In Vitro Phospho-ERK (pERK) Assay
This assay quantifies the inhibition of ERK1/2 phosphorylation, a downstream marker of MAPK pathway activation.
-
Cell Seeding: Plate cancer cell lines in appropriate multi-well plates and allow them to adhere.
-
Compound Treatment: Incubate the cells with serial dilutions of this compound for a specified period (e.g., 30 minutes).[1]
-
Lysis and Fixation: Lyse the cells and fix the proteins to the plate.
-
Antibody Incubation: Probe the fixed proteins with primary antibodies against pERK1/2 and a loading control (e.g., GapDH).[1]
-
Secondary Antibody and Detection: Add IRDye®-conjugated secondary antibodies and quantify the fluorescent signal using an appropriate plate reader.[1]
-
Data Analysis: Normalize the pERK signal to the loading control and calculate IC50 values.
3D Spheroid Cell Viability Assay
This assay assesses the anti-proliferative effects of this compound in a more physiologically relevant three-dimensional culture system.
-
Spheroid Formation: Seed cells in ultra-low attachment microplates to promote the formation of 3D spheroids over 24 hours.[1]
-
Dosing: Treat the spheroids with serial dilutions of this compound as a single agent or in combination with other drugs.
-
Incubation: Culture the treated spheroids for an extended period (e.g., 14 days).[1]
-
Viability Assessment: Measure cell viability using a luminescent assay such as CellTiter-Glo®.[1]
-
Data Analysis: Determine IC50 values and assess synergy in combination treatments using appropriate statistical models.[1]
In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of this compound in a living organism.
-
Animal Model: Utilize immunocompromised mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant human cancer cell lines or patient-derived xenograft (PDX) models.
-
Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize animals into treatment and vehicle control groups.[1]
-
Drug Formulation and Administration: Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80 in water) and administer via oral gavage at specified doses and schedules (e.g., twice daily).[1]
-
Monitoring: Regularly measure tumor volumes and animal body weights.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be harvested to analyze target engagement and downstream signaling modulation (e.g., pERK levels via immunoblot).[4]
-
Efficacy Evaluation: Calculate tumor growth inhibition (TGI) or regression for each treatment group compared to the vehicle control.
Clinical Development
This compound is currently being evaluated in Phase 1/2 clinical trials as both a monotherapy and in combination with adagrasib for patients with advanced solid tumors harboring mutations in the KRAS-MAPK pathway (NCT05578092).[1][11][12] These trials aim to determine the safety, tolerability, pharmacokinetics, and preliminary efficacy of this novel therapeutic agent.
Conclusion
This compound represents a promising targeted therapy for KRAS-mutant cancers. Its unique mechanism of inhibiting the SOS1:KRAS interaction not only provides a direct means of suppressing oncogenic signaling but also offers a powerful synergistic strategy when combined with direct KRAS inhibitors and other MAPK pathway-targeted agents. The ongoing clinical investigations will be critical in defining the therapeutic role of this compound in the evolving landscape of precision oncology.
References
- 1. verastem.com [verastem.com]
- 2. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and Discovery of this compound, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinicaltrial.be [clinicaltrial.be]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
The Rise of a New Strategy in KRAS-Driven Cancers: A Technical Overview of MRTX0902
For Immediate Release
San Diego, CA – In the relentless pursuit of effective therapies against KRAS-mutated cancers, a novel strategy has emerged, focusing on the inhibition of the Son of Sevenless homolog 1 (SOS1). This in-depth guide explores the discovery, structure-based design, and mechanism of action of MRTX0902, a potent and selective SOS1 inhibitor developed by Mirati Therapeutics. This compound represents a significant advancement in targeting the RAS/MAPK pathway, offering a new therapeutic avenue for a range of solid tumors.
Introduction: The Challenge of KRAS and the Promise of SOS1 Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving uncontrolled cell growth and proliferation.[1][2] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets. The Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in activating KRAS by facilitating the exchange of GDP for GTP.[1][3][4] By targeting the protein-protein interaction (PPI) between SOS1 and KRAS, it is possible to maintain KRAS in its inactive, GDP-bound state, thereby inhibiting downstream signaling.[3][5] This approach forms the basis for the therapeutic potential of this compound.
The Discovery of this compound: A Structure-Based Design Approach
This compound was identified through a meticulous structure-based drug discovery campaign aimed at designing a small molecule that could disrupt the SOS1:KRAS PPI.[5][6] This effort led to the development of a novel class of phthalazine-based SOS1 binders.[5] Through iterative modeling and chemical optimization, this compound emerged as a potent, selective, orally bioavailable, and brain-penetrant inhibitor of the SOS1:KRAS interaction.[5][7][8]
A co-crystal structure of this compound bound to SOS1 revealed key interactions, including a salt bridge between the phthalazine core and Glu902 of SOS1.[5] The design also incorporated features to enhance the edge-to-face interaction with Phe890 and provide shape complementarity with a back pocket of the SOS1 protein.[5] These structural insights were instrumental in optimizing the potency and physicochemical properties of the molecule.
Mechanism of Action: Disrupting the SOS1-KRAS Interaction
This compound selectively targets and binds to SOS1, preventing its interaction with KRAS in its inactive, GDP-bound state.[1] This disruption abrogates the SOS1-mediated exchange of GDP for GTP, thereby preventing the formation of the active KRAS-GTP complex.[1] Consequently, the activation of the downstream RAF/MEK/ERK signaling pathway is suppressed, leading to the inhibition of mutant KRAS-dependent signaling and the growth of KRAS-expressing tumor cells.[1]
Caption: SOS1-KRAS Signaling Pathway and the inhibitory action of this compound.
Quantitative Profile of this compound
The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of this compound
| Assay Type | Target | Metric | Value | Reference |
| HTRF Binding Assay | SOS1 | Ki | 2.1 nmol/L | [6] |
| HTRF Binding Assay | SOS1 | IC50 | 2 nM | [4] |
| Biochemical GTP Exchange Assay | SOS1-mediated KRAS | IC50 | 15 nmol/L | [6] |
| Biochemical GTP Exchange Assay | SOS2-mediated KRAS | IC50 | >10 µmol/L | [6] |
Table 2: Disruption of SOS1:KRAS Protein-Protein Interaction by this compound
| KRAS Mutant | IC50 | Reference |
| Wild-type | 13.8 nmol/L | [6] |
| G12D | 16.6 nmol/L | [6] |
| G12V | 24.1 nmol/L | [6] |
| G12C | 30.7 nmol/L | [6] |
Table 3: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | KRAS/MAPK Pathway Mutation | pERK Inhibition IC50 | Antiproliferative Activity IC50 | Reference |
| MKN1 | Wild-type KRAS amplified | 39.6 nmol/L | No effect observed | [6] |
| NCI-H1975 | EGFR mutant | <100 nmol/L | <250 nmol/L | [6] |
| PC9 | EGFR mutant | <100 nmol/L | <250 nmol/L | [6] |
| LN229 | PTPN11 mutant | <100 nmol/L | <250 nmol/L | [6] |
| MIA PaCa-2 | KRAS G12C | Not specified | Not specified | [6] |
Table 4: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Mice, Rats, Dogs | Moderate to High | [4] |
| Brain Penetrance | Not specified | Brain-penetrant | [5][7][8] |
| Human Liver Microsome Clint | Human | 195 mL/min/kg | [9] |
| cLogP | - | 3.4 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.
References
- 1. Facebook [cancer.gov]
- 2. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Discovery of this compound, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Design and Discovery of this compound, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
The Selectivity Profile of MRTX0902 for SOS1 over SOS2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of MRTX0902, a potent and selective inhibitor of the Son of sevenless homolog 1 (SOS1). A comprehensive understanding of its preferential activity for SOS1 over its homolog, SOS2, is critical for its development as a therapeutic agent targeting KRAS-mutant cancers. This document outlines the quantitative selectivity, the experimental methodologies used for its determination, and the underlying signaling pathways.
Core Data Presentation
The remarkable selectivity of this compound for SOS1 over SOS2 is a key attribute that minimizes off-target effects and enhances its therapeutic window. This selectivity has been quantified through various biochemical and cellular assays, with the key findings summarized below.
Table 1: Biochemical Selectivity of this compound
| Target | Assay Type | Metric | Value (nM) | Reference |
| SOS1 | HTRF Binding | Ki | 2 | [1] |
| SOS2 | GDP-GTP Exchange | IC50 | >10,000 | [2][3] |
| EGFR | Enzymatic Assay | IC50 | >10,000 | [3] |
HTRF: Homogeneous Time-Resolved Fluorescence; Ki: Inhibition Constant; IC50: Half-maximal Inhibitory Concentration; EGFR: Epidermal Growth Factor Receptor.
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Metric | Value (nM) | Reference |
| MKN1 | pERK Modulation | IC50 | 29 | [1] |
pERK: Phosphorylated Extracellular Signal-regulated Kinase.
Signaling Pathway Context
This compound functions by disrupting the protein-protein interaction (PPI) between SOS1 and KRAS.[4][5] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on KRAS, leading to its activation.[3][4] Activated, GTP-bound KRAS then initiates a downstream signaling cascade, most notably the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[4] In many cancers, mutations in KRAS lead to its constitutive activation, driving uncontrolled cell growth. By inhibiting the SOS1:KRAS interaction, this compound prevents the reloading of KRAS with GTP, thus keeping it in its inactive, GDP-bound state and suppressing the downstream oncogenic signaling.[4] While SOS2 also functions as a GEF for KRAS, studies have indicated a more dominant role for SOS1 in KRAS-driven cancers.[3]
Figure 1: SOS1-KRAS Signaling Pathway and this compound Inhibition.
Experimental Protocols
The determination of the selectivity profile of this compound relies on robust biochemical and cellular assays. The following sections detail the methodologies for the key experiments cited.
Homogeneous Time-Resolved Fluorescence (HTRF) Assays
HTRF assays are a cornerstone for quantifying the binding affinity and inhibitory activity of compounds like this compound in a high-throughput format.
Principle: This assay measures the proximity of two molecules labeled with a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665 or d2) fluorophore. When the molecules are in close proximity, excitation of the donor leads to Förster Resonance Energy Transfer (FRET) to the acceptor, which then emits light at a specific wavelength. This signal is proportional to the extent of the molecular interaction.
Protocol for SOS1/SOS2 GDP-GTP Exchange Assay:
-
Reagents and Buffers:
-
Recombinant human SOS1 and SOS2 proteins.
-
Recombinant human KRAS protein (wild-type or mutant).
-
GDP and a non-hydrolyzable GTP analog (e.g., GTPγS).
-
HTRF donor-labeled antibody against a tag on KRAS (e.g., anti-His-Eu).
-
HTRF acceptor-labeled GTP analog (e.g., GTP-d2).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).
-
This compound serially diluted in DMSO.
-
-
Procedure: a. In a 384-well low-volume white plate, add this compound at various concentrations. b. Add a pre-mixed solution of KRAS-GDP and the HTRF donor-labeled anti-tag antibody. c. To initiate the exchange reaction, add a mixture of SOS1 (or SOS2) and the HTRF acceptor-labeled GTP analog. d. Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light. e. Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: a. Calculate the HTRF ratio (Acceptor Emission / Donor Emission). b. Plot the HTRF ratio against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In-Cell Western (ICW) Assay for pERK Modulation
The ICW assay is a quantitative immunofluorescence-based method to measure protein levels and post-translational modifications (like phosphorylation) directly in fixed cells in a microplate format.
Principle: Cells are treated with the inhibitor, fixed, and permeabilized. Primary antibodies specific for the target protein (e.g., pERK) and a loading control (e.g., total ERK or GAPDH) are added, followed by fluorescently-labeled secondary antibodies with different emission spectra. The fluorescence intensity for each target is then quantified using an imaging system.
Protocol for pERK Modulation:
-
Reagents and Buffers:
-
MKN1 cells (or other relevant cell lines).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound serially diluted in DMSO.
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., Odyssey Blocking Buffer).
-
Primary antibodies: Rabbit anti-pERK1/2 and Mouse anti-total ERK1/2.
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.
-
-
Procedure: a. Seed MKN1 cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours). c. Fix the cells with fixation buffer, followed by washing. d. Permeabilize the cells with permeabilization buffer, followed by washing. e. Block non-specific binding with blocking buffer. f. Incubate with primary antibodies diluted in blocking buffer. g. Wash and incubate with the corresponding secondary antibodies diluted in blocking buffer. h. Wash and allow the plate to dry completely in the dark. i. Scan the plate on an infrared imaging system (e.g., LI-COR Odyssey).
-
Data Analysis: a. Quantify the fluorescence intensity for both pERK and total ERK in each well. b. Normalize the pERK signal to the total ERK signal. c. Plot the normalized pERK signal against the logarithm of the this compound concentration. d. Fit the data to determine the IC₅₀ value.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the in vitro selectivity of a compound like this compound for SOS1 over SOS2.
Figure 2: Workflow for Determining SOS1 vs. SOS2 Selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Design and Discovery of this compound, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. verastem.com [verastem.com]
Unveiling SOS1 Function: A Technical Guide to the Chemical Probe MRTX0902
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Son of Sevenless homolog 1 (SOS1) is a crucial guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling, primarily through its activation of RAS proteins. Dysregulation of the RAS/MAPK pathway, often driven by mutations in genes like KRAS, is a hallmark of many human cancers. As a key activator of KRAS, SOS1 has emerged as a compelling therapeutic target. MRTX0902 is a potent, selective, and orally bioavailable small molecule inhibitor of SOS1. This technical guide provides an in-depth overview of this compound as a chemical probe to interrogate SOS1 function, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.
This compound functions by disrupting the protein-protein interaction (PPI) between SOS1 and KRAS. This action prevents SOS1 from catalyzing the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive, GDP-bound state. This targeted inhibition of SOS1-mediated RAS activation makes this compound a valuable tool for studying the intricacies of the RAS/MAPK signaling pathway and for exploring therapeutic strategies aimed at its downregulation.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the potency, selectivity, and cellular activity of this compound.
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | Value | Notes |
| HTRF Binding Assay | Kᵢ (SOS1) | 2.1 nM | |
| HTRF PPI Assay (SOS1:KRAS WT) | IC₅₀ | 13.8 nM | |
| HTRF PPI Assay (SOS1:KRAS G12D) | IC₅₀ | 16.6 nM | |
| HTRF PPI Assay (SOS1:KRAS G12V) | IC₅₀ | 24.1 nM | |
| HTRF PPI Assay (SOS1:KRAS G12C) | IC₅₀ | 30.7 nM | |
| HTRF Functional Assay (SOS1-mediated GTP exchange) | IC₅₀ | 15 nM | |
| HTRF Functional Assay (SOS2-mediated GTP exchange) | IC₅₀ | >10,000 nM | Demonstrates high selectivity for SOS1 over SOS2. |
Data sourced from:
Table 2: Cellular Activity of this compound
| Cell Line | Genetic Alteration | Assay | Parameter | Value |
| MKN1 | KRAS Amplification | pERK Inhibition | IC₅₀ | 39.6 nM |
| NCI-H1975 | EGFR Mutant | pERK Inhibition | IC₅₀ | <250 nM |
| PC9 | EGFR Mutant | pERK Inhibition | IC₅₀ | <250 nM |
| LN229 | PTPN11 Mutant | pERK Inhibition | IC₅₀ | <250 nM |
| OCI-AML5 | SOS1 Mutant | pERK Inhibition | IC₅₀ | <250 nM |
| HCC1438 | NF1 Mutant | pERK Inhibition | IC₅₀ | <250 nM |
| NCI-H508 | Class III BRAF Mutant | pERK Inhibition | IC₅₀ | <250 nM |
| NCI-H1666 | Class III BRAF Mutant | pERK Inhibition | IC₅₀ | <250 nM |
| Panel of 20 KRAS-MAPK pathway-mutated cell lines | Various | pERK Inhibition | IC₅₀ | <100 nM in 16/20 cell lines |
| Panel of 20 KRAS-MAPK pathway-mutated cell lines | Various | 3D Cell Viability | IC₅₀ | <250 nM in 13/20 cell lines |
Data sourced from:
Table 3: In Vivo Efficacy of this compound (Monotherapy)
| Xenograft Model | Genetic Alteration | Dose | Tumor Growth Inhibition (TGI) |
| NCI-H1435 | NF1 K615N | 25 mg/kg BID | 50% |
| NCI-H1435 | NF1 K615N | 50 mg/kg BID | 73% |
| MIA PaCa-2 | KRAS G12C | 25 mg/kg BID | 41% |
| MIA PaCa-2 | KRAS G12C | 50 mg/kg BID | 53% |
Data sourced from:
Signaling Pathway and Mechanism of Action
SOS1 is a critical node in the RAS/MAPK signaling cascade. The following diagram illustrates the canonical pathway and the mechanism by which this compound exerts its inhibitory effect.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) SOS1:KRAS Interaction Assay
This assay quantitatively measures the disruption of the SOS1 and KRAS protein-protein interaction by this compound.
Materials:
-
Recombinant human SOS1 protein (tagged)
-
Recombinant human KRAS protein (WT or mutant, tagged)
-
HTRF detection reagents (e.g., anti-tag antibodies labeled with a FRET donor and acceptor)
-
Assay buffer
-
This compound compound dilutions
-
384-well low-volume white plates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 2 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 4 µL of a pre-mixed solution of tagged KRAS protein and GTP to each well.
-
Add 4 µL of tagged SOS1 protein solution to each well.
-
Add 10 µL of the HTRF detection reagent mixture (containing both donor and acceptor-labeled antibodies).
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths.
-
Calculate the HTRF ratio and determine the IC₅₀ values for this compound.
In-Cell Western (ICW) Assay for pERK Inhibition
This assay measures the ability of this compound to inhibit the phosphorylation of ERK in cancer cell lines.
Materials:
-
Cancer cell lines with a constitutively active MAPK pathway
-
Cell culture medium and supplements
-
This compound compound dilutions
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS with 0.1% Tween-20)
-
Primary antibodies: anti-phospho-ERK1/2 and a normalization antibody (e.g., anti-GAPDH or anti-total ERK)
-
Infrared dye-conjugated secondary antibodies
-
96-well clear-bottom black plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 30 minutes.
-
Fix the cells with the fixation solution for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes.
-
Block non-specific binding with blocking buffer for 1.5 hours.
-
Incubate the cells with the primary antibodies overnight at 4°C.
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Incubate the cells with the appropriate infrared dye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash the cells.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both pERK and the normalization protein to determine the IC₅₀ for pERK inhibition.
3D Cell Viability (CellTiter-Glo® 3D) Assay
This assay assesses the anti-proliferative effect of this compound on cancer cells grown in a three-dimensional culture.
Materials:
-
Cancer cell lines
-
Ultra-low attachment 96-well plates
-
Cell culture medium
-
This compound compound dilutions
-
CellTiter-Glo® 3D Reagent
Procedure:
-
Seed cells in ultra-low attachment plates to allow for spheroid formation.
-
After 24 hours, treat the spheroids with serial dilutions of this compound.
-
Incubate the plates for 7-14 days.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ values for the inhibition of cell viability.
In Vivo Murine Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human tumor cells for subcutaneous injection
-
This compound formulation (e.g., suspension in 0.5% methylcellulose and 0.2% Tween 80 in water)
-
Dosing gavage needles
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject human tumor cells into the flank of the mice.
-
Monitor tumor growth until they reach a predetermined average volume (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and this compound treatment groups.
-
Administer this compound orally (e.g., twice daily) at the desired dose levels.
-
Measure tumor volumes with calipers twice a week.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
For pharmacodynamic studies, tumors can be harvested at specific time points after the last dose to measure pERK levels by immunoblotting.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for characterizing a chemical probe like this compound.
Conclusion
This compound is a highly potent and selective chemical probe for the study of SOS1 function. Its well-characterized mechanism of action, coupled with a comprehensive dataset on its biochemical and cellular activities, makes it an invaluable tool for researchers in the fields of cancer biology and signal transduction. The detailed experimental protocols provided in this guide offer a framework for the utilization of this compound to further elucidate the role of SOS1 in health and disease and to explore novel therapeutic strategies targeting the RAS/MAPK pathway. The combination of this compound with other targeted agents, such as KRAS G12C inhibitors, has shown synergistic anti-tumor activity, highlighting its potential in combination therapies. As research into RAS-driven cancers continues, the use of well-characterized chemical probes like this compound will be instrumental in advancing our understanding and developing more effective treatments.
The Structure-Activity Relationship of MRTX0902: A Deep Dive into a Potent SOS1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of MRTX0902, a potent, selective, and orally bioavailable inhibitor of the Son of sevenless homolog 1 (SOS1). This compound disrupts the crucial protein-protein interaction between SOS1 and KRAS, representing a promising therapeutic strategy for KRAS-driven cancers. This document details the molecular design, quantitative SAR data, and key experimental methodologies that led to the discovery of this compound.
Introduction: Targeting the KRAS-SOS1 Interaction
Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[1][2] KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. The guanine nucleotide exchange factor (GEF) SOS1 plays a pivotal role in activating KRAS by facilitating the exchange of GDP for GTP.[1][3] Therefore, inhibiting the interaction between SOS1 and KRAS is a compelling strategy to reduce the levels of active, GTP-bound KRAS and downstream signaling through the MAPK pathway.[1][2]
This compound emerged from a structure-based drug discovery program aimed at identifying small molecules that bind to SOS1 and disrupt its interaction with KRAS.[1][4] This guide will explore the key chemical modifications that transformed initial hits into a clinical candidate.
Mechanism of Action of this compound
This compound is a phthalazine-based inhibitor that selectively binds to SOS1.[3][4] This binding event prevents SOS1 from engaging with KRAS in its inactive, GDP-bound state.[3] By blocking this interaction, this compound effectively inhibits SOS1-mediated nucleotide exchange, leading to an accumulation of inactive KRAS-GDP.[1][3] This suppression of KRAS activation results in the downregulation of the downstream RAF/MEK/ERK (MAPK) signaling pathway, ultimately inhibiting the growth and survival of KRAS-dependent cancer cells.[3]
The following diagram illustrates the mechanism of action of this compound in the context of the KRAS activation cycle.
Structure-Activity Relationship (SAR) Studies
The discovery of this compound involved systematic modifications of a phthalazine scaffold. The SAR exploration focused on optimizing potency, selectivity, and pharmacokinetic properties.
SAR of the Phthalazine Core and C1-Substituent
Initial efforts focused on a 6,7-dimethoxy-substituted phthalazine core. Modifications at the C1 position with various benzylic amines were explored to probe a hydrophobic pocket in SOS1.
| Compound | C1-Substituent | SOS1 Ki (nM) | MKN1 pERK IC50 (nM) |
| 6 | (R)-α-methylbenzyl amine | 637 | >10000 |
| 10 | 2,4-substituted furan | - | 338 |
| 11 | 2,4-substituted thiophene | 3.9 | 165 |
Data sourced from the Journal of Medicinal Chemistry (2022), 65(14), 9678-9690.[4]
The introduction of a 2,4-substituted thiophene at the C1 position (compound 11 ) led to a significant enhancement in both binding affinity and cellular potency compared to early analogs.[4]
SAR of the C1-Benzyl Amine Moiety
Further optimization focused on the benzyl amine portion of the molecule. Substitutions on the phenyl ring were investigated to improve potency and drug-like properties.
| Compound | C1-Benzyl Amine Modification | MKN1 pERK IC50 (nM) | cLogP |
| 24 | 3-trifluoromethyl-phenyl | - | - |
| 31 | 3-bromo-phenyl | - | - |
| 32 (this compound) | 3-cyano-2-methyl-phenyl | 39.6 | 3.4 |
| 33 | 3-methylsulfone-phenyl | 242 | - |
| 34 | 3-cyano-phenyl (no 2-methyl) | 333 | - |
Data sourced from the Journal of Medicinal Chemistry (2022), 65(14), 9678-9690 and Cancer Discovery (2024).[1][4]
The introduction of a 3-cyano substituent on the phenyl ring (compound 32 , this compound) provided the best balance of high potency and reduced lipophilicity.[4] The addition of a 2-methyl group on the same ring was also found to be crucial for maintaining high cellular potency.[4]
Selectivity and Pharmacokinetic Profile
This compound was profiled for its selectivity and pharmacokinetic properties, which are critical for its development as a clinical candidate.
Selectivity Profile
| Target | IC50 (nM) |
| SOS1 | 15 |
| SOS2 | >10000 |
| EGFR | >10000 |
Data sourced from Cancer Discovery (2024).[1]
This compound demonstrates high selectivity for SOS1 over the closely related homolog SOS2 and the epidermal growth factor receptor (EGFR).[4]
Pharmacokinetic Parameters
| Species | Route | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | F (%) |
| Mouse | IV | 1.3 | 14.6 | 0.48 | - |
| Mouse | PO | - | - | - | 38 |
| Rat | IV | 0.62 | 4.4 | 0.28 | - |
| Rat | PO | - | - | - | 83 |
| Dog | IV | 1.2 | 5.8 | 0.38 | - |
| Dog | PO | - | - | - | 71 |
Data sourced from the Journal of Medicinal Chemistry (2022), 65(14), 9678-9690.[4]
This compound exhibits a short half-life in mice, which necessitated twice-daily (BID) dosing in preclinical efficacy studies.[4] It displays moderate to high oral bioavailability across multiple species.[4]
Key Experimental Protocols
The following sections provide an overview of the key assays used in the SAR studies of this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay was used to determine the binding affinity (Ki) of compounds to the SOS1 protein.
Principle: A competitive binding assay where the test compound displaces a fluorescently labeled tracer from the SOS1 protein, leading to a decrease in the HTRF signal.
General Protocol:
-
Recombinant human SOS1 polypeptide is incubated with a Cy5-labeled tracer compound.
-
Serial dilutions of the test compound (e.g., this compound) are added.
-
The reaction is allowed to reach equilibrium.
-
The HTRF signal is read on a compatible plate reader.
-
The Ki value is calculated from the IC50 value obtained from the dose-response curve.
In-Cell Western Assay for pERK Modulation
This assay quantifies the phosphorylation of ERK1/2 (pERK) in cells to measure the cellular potency of the inhibitors.
Principle: An antibody-based assay that detects the levels of phosphorylated ERK in fixed cells, providing a measure of MAPK pathway inhibition.
General Protocol:
-
Cancer cell lines (e.g., MKN1) are seeded in microplates.
-
Cells are treated with a range of concentrations of the test compound.
-
After incubation, cells are fixed and permeabilized.
-
Cells are incubated with a primary antibody specific for pERK and a normalization antibody (e.g., for total ERK or a housekeeping protein).
-
Fluorescently labeled secondary antibodies are added.
-
The plate is scanned on an imaging system to quantify the fluorescence intensity.
-
The pERK signal is normalized, and IC50 values are determined.
Conclusion
The development of this compound is a testament to the power of structure-based drug design in targeting challenging protein-protein interactions. The systematic SAR studies detailed in this guide highlight the key molecular features required for potent and selective inhibition of the SOS1:KRAS interaction. The phthalazine core, coupled with an optimized C1-benzyl amine substituent bearing a 3-cyano-2-methyl-phenyl group, was identified as the optimal combination for achieving high potency, selectivity, and favorable drug-like properties. This compound serves as a valuable chemical probe and a promising clinical candidate for the treatment of KRAS-driven cancers.
References
The SOS1 Inhibitor MRTX0902: A Deep Dive into Preclinical Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of MRTX0902, a potent and selective inhibitor of the Son of sevenless homolog 1 (SOS1). By disrupting the interaction between SOS1 and KRAS, this compound represents a promising therapeutic strategy for cancers driven by mutations in the RAS-MAPK pathway.[1][2][3] This document summarizes key quantitative data, details experimental methodologies from pivotal preclinical studies, and visualizes the underlying biological pathways and experimental designs.
Pharmacokinetics: Interspecies Profile of this compound
This compound has demonstrated favorable pharmacokinetic properties across multiple preclinical species, characterized by its oral bioavailability and brain penetrance.[4][5][6] These attributes are critical for its potential as a clinically effective agent against solid tumors, including those that may have metastasized to the brain.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose | Route | T1/2 (h) | Bioavailability (%) | Key Findings | Reference |
| CD-1 Mice | 100 mg/kg | PO (single) | 1.3 | - | Brain penetrant with sustained free drug exposure in the CSF. | [4][5] |
| CD-1 Mice | - | IV | - | - | High intravenous clearance (Cl = 85 mL/min/kg) was observed for a precursor compound. | [5] |
| Sprague-Dawley Rats | - | IV/PO | - | - | PK properties were evaluated. | [5] |
| Beagle Dogs | - | IV/PO | - | - | PK properties were evaluated. | [5] |
Note: Specific Cmax, Tmax, and AUC values were not consistently reported in a comparable format across the reviewed literature.
Table 2: Central Nervous System (CNS) Pharmacokinetics of this compound in CD-1 Mice
| Time (h) | Mean Free Plasma Concentration (Cp,u, nM) | Mean Brain Concentration (ng/g) | Mean CSF Concentration (nM) | CSF:Cp,u (Kp,uu) |
| 1 | 134 | 1388 | 209 | 1.56 |
| 8 | 35 | 388 | 36 | 1.03 |
Data from a single 100 mg/kg oral dose.[4][5]
Pharmacodynamics: In Vivo Efficacy and Mechanism of Action
This compound has shown significant antitumor activity in various preclinical cancer models, particularly those with mutations in the RAS-MAPK pathway.[7][8] Its mechanism of action involves the inhibition of SOS1, which prevents the loading of GTP onto KRAS, thereby inhibiting downstream signaling through the RAF-MEK-ERK pathway.[2]
Table 3: In Vivo Efficacy of this compound in Human Tumor Xenograft Models
| Cancer Model | Genetic Alteration(s) | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |
| MIA PaCa-2 (Pancreatic) | KRASG12C | This compound | 25 mg/kg BID, PO | 41% TGI | [1][4][8] |
| MIA PaCa-2 (Pancreatic) | KRASG12C | This compound | 50 mg/kg BID, PO | 53% TGI | [1][4][8] |
| MIA PaCa-2 (Pancreatic) | KRASG12C | This compound + Adagrasib (MRTX849) | 25 mg/kg BID + 10 mg/kg QD | -54% Regression | [4][5] |
| MIA PaCa-2 (Pancreatic) | KRASG12C | This compound + Adagrasib (MRTX849) | 50 mg/kg BID + 10 mg/kg QD | -92% Regression (2 tumor-free animals) | [4][5] |
| NCI-H1435 (NSCLC) | NF1K615N | This compound | 25 mg/kg BID, PO | 50% TGI | [8] |
| NCI-H1435 (NSCLC) | NF1K615N | This compound | 50 mg/kg BID, PO | 73% TGI | [8] |
| RL95-2 | SOS1N233I | This compound | - | Significant TGI | [7] |
| MKN74 | NF1X547 | This compound | - | Significant TGI | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used to evaluate the pharmacokinetics and pharmacodynamics of this compound.
In Vivo Tumor Growth Inhibition (TGI) Studies
-
Animal Models: Immunocompromised mice (e.g., athymic nude) were used for the subcutaneous implantation of human tumor cells to establish cell line-derived xenograft (CDX) models.[7][8]
-
Tumor Implantation: Human tumor cells were injected subcutaneously into the right flank of the mice.[7]
-
Treatment Initiation: Dosing commenced when the average tumor volumes reached a predetermined size, typically 100-200 mm³.[7]
-
Drug Formulation and Administration: this compound was formulated in a suspension of 0.5% methylcellulose (4000 cps) with 0.2% Tween 80 in water and administered via oral gavage.[7]
-
Monitoring: Tumor size and animal body weights were measured twice weekly.[7][8]
-
Efficacy Endpoint: The primary endpoint was tumor growth inhibition, calculated as the percent change in baseline tumor volume.[7]
Pharmacodynamic (PD) Studies
-
Objective: To assess the modulation of the RAS-MAPK pathway in response to this compound treatment.
-
Procedure: Mice with established tumors were treated with this compound. Tumors were collected at specific time points after the final dose (e.g., 4 hours).[4][5]
-
Analysis: The levels of phosphorylated ERK (pERK), a downstream marker of MAPK pathway activation, were measured in tumor lysates to determine the extent of pathway inhibition.[4][5][7]
In Vitro pERK Assay
-
Method: An In-Cell Western (ICW) assay was utilized to evaluate the cellular activity of this compound by measuring the inhibition of ERK1/2 phosphorylation.[7]
-
Procedure: Cells were incubated with serial dilutions of this compound for 30 minutes. Following treatment, cells were probed with primary antibodies for pERK1/2 and a loading control (e.g., GapDH), followed by IRDye® secondary antibodies for detection.[7]
Visualizing the Science: Diagrams and Workflows
To better illustrate the complex biological processes and experimental setups, the following diagrams have been generated using the DOT language.
Caption: RAS-MAPK signaling pathway and the inhibitory action of this compound on SOS1.
Caption: Workflow for preclinical in vivo tumor growth inhibition studies.
Caption: Mechanism of synergistic action between this compound and a KRAS G12C inhibitor.
References
- 1. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Discovery of this compound, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. verastem.com [verastem.com]
- 8. aacrjournals.org [aacrjournals.org]
MRTX0902: Brain Penetrance and Implications for Central Nervous System (CNS) Metastases
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Central Nervous System (CNS) metastases represent a significant clinical challenge in cancers driven by KRAS mutations, largely due to the poor penetration of many systemic therapies across the blood-brain barrier (BBB). MRTX0902 is a potent, selective, and orally bioavailable inhibitor of Son of sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor that activates KRAS.[1][2] Preclinical data has demonstrated that this compound is a brain-penetrant molecule, suggesting its potential as a therapeutic agent for managing and treating CNS metastases.[3][4] This document provides a comprehensive technical overview of this compound's mechanism of action, its brain penetrance characteristics, the experimental protocols used for its evaluation, and the clinical implications for KRAS-mutant solid tumors with intracranial disease.
Mechanism of Action of this compound
This compound functions by disrupting the protein-protein interaction (PPI) between SOS1 and KRAS.[5][6] SOS1 facilitates the exchange of GDP for GTP on KRAS, converting it from its inactive ("off") state to its active ("on") state.[1] The activation of KRAS initiates downstream signaling through the MAPK pathway (RAF/MEK/ERK), which is critical for tumor cell proliferation and survival.[1][5] By selectively binding to SOS1, this compound prevents this nucleotide exchange, effectively trapping KRAS in its inactive, GDP-bound form.[1] This leads to the suppression of MAPK pathway signaling, inhibiting the growth of cancer cells dependent on this pathway.[5][7]
References
- 1. Facebook [cancer.gov]
- 2. Design and Discovery of this compound, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Discovery of this compound, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Testing MRTX0902 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to evaluate the efficacy of MRTX0902, a potent and selective inhibitor of the guanine nucleotide exchange factor SOS1 (Son of Sevenless Homolog 1). The following protocols and data are intended to guide researchers in the preclinical assessment of this compound and similar molecules targeting the KRAS signaling pathway.
Introduction
This compound is an orally bioavailable small molecule that disrupts the protein-protein interaction (PPI) between SOS1 and KRAS.[1][2] SOS1 facilitates the exchange of GDP for GTP on KRAS, leading to its activation and subsequent downstream signaling through the MAPK pathway (RAF-MEK-ERK), which is crucial for cell proliferation and survival. By inhibiting the SOS1:KRAS interaction, this compound prevents KRAS activation, thereby suppressing oncogenic signaling in tumors with mutations in the KRAS-MAPK pathway.[1][2] These protocols outline key in vitro assays to quantify the biochemical and cellular activity of this compound.
Data Presentation
The efficacy of this compound has been demonstrated across a range of in vitro assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Activity of this compound
| Assay Type | Target | Metric | Value (nM) | Reference |
| HTRF Binding Assay | SOS1 | K_i | 2.1 | [3] |
| HTRF PPI Assay | SOS1:KRAS (WT) | IC_50 | 13.8 | [3] |
| HTRF PPI Assay | SOS1:KRAS (G12D) | IC_50 | 16.6 | [3] |
| HTRF PPI Assay | SOS1:KRAS (G12V) | IC_50 | 24.1 | [3] |
| HTRF PPI Assay | SOS1:KRAS (G12C) | IC_50 | 30.7 | [3] |
| Nucleotide Exchange Assay | SOS1-mediated | IC_50 | 15 | [3] |
| Nucleotide Exchange Assay | SOS2-mediated | IC_50 | >10,000 | [3] |
Table 2: Cellular Activity of this compound in KRAS-MAPK Pathway Mutant Cell Lines
| Cell Line | Cancer Type | Relevant Mutation(s) | Assay | Metric | Value (nM) | Reference |
| MKN1 | Gastric Carcinoma | KRAS Amplification | pERK Inhibition | IC_50 | 39.6 | [3] |
| NCI-H1975 | Non-Small Cell Lung | EGFR Mutant | pERK Inhibition | IC_50 | <250 | [1] |
| PC9 | Non-Small Cell Lung | EGFR Mutant | pERK Inhibition | IC_50 | <250 | [1] |
| LN229 | Glioblastoma | PTPN11 Mutant | pERK Inhibition | IC_50 | <250 | [1] |
| OCI-AML5 | Acute Myeloid Leukemia | SOS1 Mutant | pERK Inhibition | IC_50 | <250 | [1] |
| HCC1438 | Breast Carcinoma | NF1 Mutant | pERK Inhibition | IC_50 | <250 | [1] |
| NCI-H508 | Colorectal Carcinoma | BRAF Class III Mutant | pERK Inhibition | IC_50 | <250 | [1] |
| NCI-H1666 | Lung Adenocarcinoma | BRAF Class III Mutant | pERK Inhibition | IC_50 | <250 | [1] |
| NCI-H1435 | Non-Small Cell Lung | NF1 K615N | 3D Cell Viability | IC_50 | <250 | [1] |
| LN229 | Glioblastoma | PTPN11 A72S | 3D Cell Viability | IC_50 | <250 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and the general workflow of the described in vitro assays.
Caption: SOS1-KRAS Signaling Pathway and this compound Mechanism of Action.
References
Application Notes and Protocols for Cell-Based Assays to Measure MRTX0902 IC50 Values in Cancer Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX0902 is a potent and selective, orally bioavailable small molecule inhibitor of Son of sevenless homolog 1 (SOS1).[1][2] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of KRAS by facilitating the exchange of GDP for GTP.[1][3][4] By binding to SOS1, this compound disrupts the protein-protein interaction between SOS1 and KRAS, preventing KRAS activation.[1][4][5] This leads to the suppression of the downstream mitogen-activated protein kinase (MAPK) signaling pathway (RAF/MEK/ERK), which is a key driver of cell proliferation and survival in many cancers.[1][6] Consequently, this compound shows significant anti-proliferative activity in cancer cell lines harboring mutations in the KRAS-MAPK pathway.[5][6]
These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines using a common cell-based assay.
Principle of the Assay
The IC50 value of this compound is determined by measuring the viability of cancer cells after treatment with a range of inhibitor concentrations. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and widely used method for this purpose. This assay quantifies the amount of ATP present in metabolically active cells, which is directly proportional to the number of viable cells. The luminescent signal is generated by a proprietary thermostable luciferase (Ultra-Glo™ Luciferase), which catalyzes the oxidation of luciferin in the presence of ATP. The resulting light output is measured with a luminometer, and the data is used to generate a dose-response curve from which the IC50 value can be calculated.
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the SOS1-mediated activation of KRAS and the downstream MAPK signaling pathway.
Experimental Workflow
Caption: Experimental workflow for determining the IC50 value of this compound.
Materials and Reagents
-
Cancer Cell Lines: Select appropriate cancer cell lines with known KRAS mutations (e.g., NCI-H1975, PC9, LN229, OCI-AML5, HCC1438, NCI-H508, NCI-H1666).
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: Appropriate for the chosen cell lines (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Trypsin-EDTA: For cell detachment.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit: (Promega, Cat. No. G7570, G7571, G7572, or G7573).
-
Opaque-walled 96-well plates: White plates are recommended for luminescence assays.
-
Multichannel pipette and sterile tips.
-
Humidified incubator: 37°C, 5% CO2.
-
Luminometer: Capable of reading 96-well plates.
Detailed Protocol
1. Cell Seeding: a. Culture the selected cancer cell lines in their recommended growth medium until they reach 70-80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter. c. Dilute the cell suspension to the desired seeding density (typically 2,000-10,000 cells/well, optimize for each cell line) in fresh culture medium. d. Seed 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate. e. Include wells with medium only to serve as a background control. f. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.
2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in culture medium to obtain a range of desired concentrations. A 10-point, 3-fold serial dilution is recommended to cover a broad concentration range (e.g., 0.001 µM to 20 µM). c. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control (medium only). d. After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or untreated control medium to the respective wells. e. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
3. CellTiter-Glo® Assay: a. After the 72-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add 100 µL of the prepared CellTiter-Glo® Reagent to each well. d. Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure the luminescence of each well using a luminometer.
Data Analysis
-
Background Subtraction: Subtract the average luminescence value of the medium-only wells from all other experimental wells.
-
Normalization: Normalize the data to the vehicle control. The luminescence of the vehicle-treated wells represents 100% cell viability. Calculate the percentage of cell viability for each this compound concentration using the following formula:
% Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100
-
Dose-Response Curve and IC50 Calculation: a. Plot the percentage of cell viability against the logarithm of the this compound concentration. b. Use a non-linear regression analysis (e.g., sigmoidal dose-response, variable slope) to fit the data and determine the IC50 value. Software such as GraphPad Prism is recommended for this analysis. The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.
Data Presentation: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation Status | This compound IC50 (nM) | Reference |
| NCI-H1975 | Non-Small Cell Lung Cancer | EGFR Mutant | <250 | [6] |
| PC9 | Non-Small Cell Lung Cancer | EGFR Mutant | <250 | [6] |
| LN229 | Glioblastoma | PTPN11 Mutant | <250 | [6] |
| OCI-AML5 | Acute Myeloid Leukemia | SOS1 Mutant | <250 | [6] |
| HCC1438 | Breast Cancer | NF1 Mutant | <250 | [6] |
| NCI-H508 | Colorectal Cancer | BRAF Class III Mutant | <250 | [6] |
| NCI-H1666 | Non-Small Cell Lung Cancer | BRAF Class III Mutant | <250 | [6] |
| MKN1 | Gastric Cancer | KRAS Amplified | 29 | [7] |
Note: The IC50 values can vary depending on the specific assay conditions, cell line passage number, and other experimental factors.
References
- 1. OUH - Protocols [ous-research.no]
- 2. RSK phosphorylates SOS1 creating 14-3-3 docking sites and negatively regulating MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Methodology for Xenograft Model Studies Using MRTX0902: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for conducting preclinical xenograft model studies using MRTX0902, a potent and selective inhibitor of the Son of Sevenless homolog 1 (SOS1). This compound disrupts the protein-protein interaction between SOS1 and KRAS, preventing the formation of activated GTP-loaded KRAS and subsequent activation of the downstream RAS-MAPK signaling pathway.[1][2][3] These protocols are intended to guide researchers in designing and executing robust in vivo studies to evaluate the antitumor efficacy of this compound as a monotherapy and in combination with other targeted agents.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor that targets SOS1, a guanine nucleotide exchange factor (GEF) crucial for the activation of KRAS.[1][3][4] By binding to SOS1, this compound prevents the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive state.[1] This mechanism of action makes this compound a promising therapeutic agent for cancers driven by mutations in the RAS-MAPK pathway, including those with KRAS, NF1, PTPN11, and class III BRAF mutations.[5][6] Preclinical studies have demonstrated that this compound exhibits single-agent antitumor activity and can enhance the efficacy of other targeted therapies, such as KRAS G12C, EGFR, and RAF/MEK inhibitors, by overcoming feedback mechanisms.[2][5][7]
Mechanism of Action: The RAS-MAPK Signaling Pathway
The RAS-MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in components of this pathway, such as KRAS, lead to its constitutive activation and uncontrolled cell growth.[3][8] SOS1 plays a pivotal role in this process by facilitating the activation of RAS. This compound intervenes at this key step, as illustrated in the signaling pathway diagram below.
Quantitative Data Summary
The following tables summarize the in vivo antitumor efficacy of this compound from preclinical xenograft studies.
Table 1: this compound Monotherapy in Xenograft Models
| Cell Line | Cancer Type | Mutation | Dose (mg/kg) | Dosing Schedule | Duration (days) | Tumor Growth Inhibition (TGI) (%) | Reference |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 25 | BID, PO | 25 | 41 | [3][9] |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 50 | BID, PO | 25 | 53 | [3][9] |
| RL95-2 | Endometrial | SOS1 N233I | Not Specified | Not Specified | Not Specified | Significant TGI | [5] |
| MKN74 | Gastric | NF1 X547 | Not Specified | Not Specified | Not Specified | Significant TGI | [5] |
BID: Twice daily, PO: Oral gavage
Table 2: this compound in Combination Therapy in Xenograft Models
| Cell Line | Cancer Type | Mutation | Combination Agent | this compound Dose (mg/kg) | Combination Agent Dose (mg/kg) | Dosing Schedule | Duration (days) | Outcome | Reference | |---|---|---|---|---|---|---|---|---| | MIA PaCa-2 | Pancreatic | KRAS G12C | Adagrasib (MRTX849) | 25 | 10 | this compound: BID, PO; Adagrasib: QD, PO | 25 | -54% Regression |[3] | | MIA PaCa-2 | Pancreatic | KRAS G12C | Adagrasib (MRTX849) | 50 | 10 | this compound: BID, PO; Adagrasib: QD, PO | 25 | -92% Regression |[3] | | Multiple | NSCLC, CRC | KRAS G12C | Adagrasib | Not Specified | Not Specified | Not Specified | Not Specified | Augmented antitumor activity in 8 of 12 models |[2][7] | | Multiple | Various | NF1, PTPN11, Class III BRAF | Avutometinib (RAF/MEK clamp) | 50 | 0.3 | this compound: BID, PO; Avutometinib: BID Q2D, PO | ~30-68 | Greater antitumor activity vs. monotherapy |[5] |
QD: Once daily, Q2D: Every 2 days, NSCLC: Non-small cell lung cancer, CRC: Colorectal cancer
Experimental Protocols
Cell Lines and Culture
A variety of human cancer cell lines with mutations in the RAS-MAPK pathway are suitable for establishing xenograft models to test this compound. Recommended cell lines include those with mutations in SOS1, NF1, PTPN11, and class III BRAF.[5] Examples include:
-
SOS1 mutant: RL95-2, OCI-AML5[5]
-
NF1 mutant: HCC1438, MKN74[5]
-
PTPN11 mutant: LN229[5]
-
Class III BRAF mutant: NCI-H508, NCI-H1666[5]
Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Xenograft Tumor Model Establishment
The following workflow outlines the key steps for establishing and running a xenograft study with this compound.
Protocol:
-
Animal Models: Use immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.
-
Cell Implantation: Harvest cultured tumor cells during their exponential growth phase. Resuspend cells in a suitable medium (e.g., PBS or Matrigel mixture) at a concentration of 5-10 x 10^6 cells per 100-200 µL. Inject the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=5-10 animals per group).[3][5]
Drug Formulation and Administration
This compound Formulation:
-
Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose (4000 cps) + 0.2% Tween 80 in water.[5]
Administration:
-
Route: Oral gavage (PO) is the standard route of administration for this compound.[5][9]
-
Dose: Doses ranging from 25 to 50 mg/kg have been shown to be effective.[3][9]
-
Schedule: A twice-daily (BID) dosing schedule is recommended based on the pharmacokinetic profile of the compound.[3][5]
-
Duration: Treatment duration typically ranges from 14 to 68 days, depending on the tumor model and study endpoints.[5]
Efficacy Evaluation and Endpoint Analysis
-
Tumor Growth Inhibition (TGI): Continue to monitor tumor volumes and body weights throughout the study. The primary efficacy endpoint is typically TGI, calculated at the end of the study.
-
Pharmacodynamic (PD) Analysis: To confirm target engagement, tumors can be harvested at specific time points after the last dose for analysis of downstream signaling molecules. For example, levels of phosphorylated ERK (pERK) can be measured by Western blot or immunohistochemistry to assess the inhibition of the RAS-MAPK pathway.[5]
-
Pharmacokinetic (PK) Analysis: Plasma samples can be collected to determine the concentration of this compound over time, providing information on drug exposure.
Conclusion
This compound is a promising SOS1 inhibitor with demonstrated preclinical activity in a range of cancer models harboring mutations in the RAS-MAPK pathway. The protocols outlined in this document provide a comprehensive guide for researchers to design and execute xenograft studies to further investigate the therapeutic potential of this compound. Careful selection of cell lines, adherence to established xenograft procedures, and appropriate formulation and administration of the compound are critical for obtaining reliable and reproducible results. These studies will be instrumental in advancing our understanding of SOS1 inhibition as a therapeutic strategy in oncology.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. verastem.com [verastem.com]
- 6. researchgate.net [researchgate.net]
- 7. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
Western blot protocol for detecting pERK changes with MRTX0902 treatment
Application Notes and Protocols
Detection of pERK Modulation by MRTX0902 Treatment Using Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a selective and orally bioavailable inhibitor of the Son of Sevenless homolog 1 (SOS1) protein-protein interaction with KRAS.[1][2] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state.[3][4] By inhibiting the SOS1:KRAS interaction, this compound prevents KRAS activation, leading to the downregulation of downstream signaling pathways, including the MAPK/ERK pathway.[2][3][5] Phosphorylated ERK (pERK) is a key biomarker for the activity of the MAPK pathway.[5][6] This protocol details the use of Western blotting to detect and quantify changes in pERK levels in cancer cell lines following treatment with this compound.
Signaling Pathway:
This compound acts as an inhibitor of SOS1, which is a critical activator of KRAS. Inhibition of SOS1 leads to a decrease in the active, GTP-bound form of KRAS. This, in turn, reduces the activation of the downstream MAPK signaling cascade, ultimately resulting in decreased phosphorylation of ERK.
Caption: this compound inhibits SOS1, blocking KRAS activation and downstream pERK signaling.
Experimental Protocol
This protocol provides a general framework for the treatment of cells with this compound and subsequent analysis of pERK levels by Western blot. Optimization of conditions such as cell seeding density, this compound concentration, and incubation time may be required for specific cell lines and experimental goals.
Experimental Workflow:
Caption: Workflow for Western blot analysis of pERK changes after this compound treatment.
Materials:
-
Cell Lines: Cancer cell lines with mutations in the KRAS-MAPK pathway (e.g., MIA PaCa-2, NCI-H1435, LN229).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium and Reagents: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail).[7]
-
Protein Assay Kit: BCA or equivalent.
-
SDS-PAGE Gels and Buffers.
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Rabbit anti-pERK1/2 (Thr202/Tyr204)
-
Rabbit or Mouse anti-ERK1/2
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate.
-
Imaging System: Chemiluminescence imager.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or 10-cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 0-10 µM) for the specified time (e.g., 30 minutes to 6 hours).[1] Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Extraction: [7]
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well/dish (e.g., 100-150 µL for a well in a 6-well plate).
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C.[7]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. Normalize the pERK signal to the total ERK signal and/or the loading control signal.
-
Data Presentation
The following table summarizes representative quantitative data on the inhibition of pERK by this compound from preclinical studies.
| Cell Line/Model | Treatment | Duration | pERK Inhibition (%) | Reference |
| NCI-H1435 Xenograft | This compound 25 mg/kg BID | 6 days | ~50% | [6] |
| NCI-H1435 Xenograft | This compound 50 mg/kg BID | 6 days | ~73% | [6] |
| MIA PaCa-2 Xenograft | This compound 25 mg/kg BID + Adagrasib 10 mg/kg QD | 6 days | 66% | [6][8] |
| MIA PaCa-2 Xenograft | This compound 50 mg/kg BID + Adagrasib 10 mg/kg QD | 6 days | 81% | [6][8] |
| MIA PaCa-2 Xenograft | Adagrasib 10 mg/kg QD (single agent) | 6 days | 21% | [6][8] |
| MIA PaCa-2 Xenograft | This compound in combination with MRTX849 | 21 days | 69% | [3][4] |
Note: The level of pERK inhibition can vary depending on the specific experimental conditions, including the cell line, drug concentration, and treatment duration.
References
- 1. verastem.com [verastem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Discovery of this compound, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models: Establishing and Treating with MRTX0902
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the establishment and therapeutic evaluation of patient-derived xenograft (PDX) models using MRTX0902, a potent and selective inhibitor of Son of sevenless homolog 1 (SOS1).
Introduction
Patient-derived xenograft (PDX) models, generated by implanting fresh human tumor tissue into immunodeficient mice, have emerged as a critical platform in preclinical cancer research.[1][2][3] These models are known to recapitulate the histological and genetic characteristics of the original patient tumor more faithfully than traditional cell line-derived xenograft (CDX) models.[3][4] This high fidelity makes PDX models invaluable for evaluating the efficacy of targeted therapies and for the development of personalized medicine strategies.[5][6]
This compound is an orally bioavailable small molecule inhibitor that targets SOS1, a guanine nucleotide exchange factor (GEF) for KRAS.[7][8] By preventing the interaction between SOS1 and KRAS, this compound locks KRAS in its inactive, GDP-bound state, thereby inhibiting the downstream RAS/MAPK signaling pathway, which is frequently hyperactivated in various cancers.[7][9][10][11] Preclinical studies have demonstrated the anti-tumor activity of this compound as a single agent and in combination with other targeted therapies in various cancer models, including those with mutations in genes such as SOS1, NF1, PTPN11, and BRAF (class III).[10][11][12]
These protocols detail the procedures for establishing PDX models from patient tumor samples and the subsequent treatment of these models with this compound to assess its therapeutic efficacy.
Data Presentation
Table 1: In Vivo Efficacy of this compound Monotherapy in Xenograft Models
| Model | Genetic Alteration | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| MIA PaCa-2 (CDX) | KRAS G12C | 25 mg/kg, BID, oral gavage | 25 days | 41% | [13][14] |
| MIA PaCa-2 (CDX) | KRAS G12C | 50 mg/kg, BID, oral gavage | 25 days | 53% | [13][14] |
| RL95-2 (CDX) | SOS1 N233I | 50 mg/kg, BID, oral gavage | ~14-68 days | Significant TGI | [12] |
| MKN74 (CDX) | NF1 X547 | 50 mg/kg, BID, oral gavage | ~14-68 days | Significant TGI | [12] |
| NCI-H1435 (CDX) | NF1 K615N | Not Specified | Not Specified | Dose-dependent TGI | [9] |
Table 2: In Vivo Efficacy of this compound in Combination Therapy
| Model Type | Combination Agent | Genetic Alteration | Key Findings | Reference |
| CDX and PDX | Adagrasib (KRAS G12C inhibitor) | KRAS G12C | Increased antitumor activity compared to monotherapy in 8 out of 12 models. | [9][12] |
| CDX | Avutometinib (RAF/MEK clamp) | NF1, PTPN11, Class III BRAF | Greater antitumor activity versus either monotherapy. | [10][11][12] |
| CDX | Osimertinib (EGFR inhibitor) | EGFR mutations | Improved antitumor activity. | [12] |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the key steps for the successful engraftment of patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Immunodeficient mice (e.g., NOD/SCID, NSG™, or NOG®)[4]
-
Sterile phosphate-buffered saline (PBS)
-
Sterile surgical instruments
-
Matrigel (optional)
-
Anesthesia (e.g., ketamine/xylazine solution)
-
Heating pad
-
Tissue adhesive or sutures
Procedure:
-
Tumor Tissue Collection and Transport:
-
Obtain fresh tumor tissue from surgery or biopsy with appropriate patient consent and institutional review board (IRB) approval.[15]
-
Place the tissue in a sterile container with transport medium (e.g., DMEM or RPMI-1640 with antibiotics) on ice.[15]
-
Transport the tissue to the laboratory for processing within 3 hours of collection.[16]
-
-
Tumor Tissue Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS to remove any blood or necrotic tissue.
-
Mince the tumor into small fragments of approximately 2-3 mm³.[16]
-
-
Tumor Implantation:
-
Anesthetize the immunodeficient mouse.
-
Shave the hair from the dorsal flank region.
-
Make a small incision (approximately 5 mm) in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel to support initial growth.
-
Implant one or two tumor fragments into the subcutaneous pocket.[16]
-
Close the incision with tissue adhesive or sutures.
-
-
Post-Implantation Monitoring:
-
Place the mouse on a heating pad to recover from anesthesia.[16]
-
Monitor the mice regularly for tumor growth by caliper measurements.
-
Tumors are typically considered established when they reach a volume of 100-200 mm³.
-
-
Passaging of PDX Tumors:
-
When a tumor reaches a size of approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.
-
Process the tumor as described in step 2 and implant fragments into new recipient mice to expand the PDX line.
-
Protocol 2: Treatment of PDX Models with this compound
This protocol describes the procedure for evaluating the anti-tumor efficacy of this compound in established PDX models.
Materials:
-
Established PDX-bearing mice with tumor volumes of 100-200 mm³
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose + 0.2% Tween 80 in water)[12]
-
Oral gavage needles
-
Calipers for tumor measurement
-
Scale for mouse body weight measurement
Procedure:
-
Animal Grouping and Randomization:
-
Once tumors reach the desired volume (100-200 mm³), randomize the mice into treatment and control groups (e.g., n=5-10 mice per group).
-
-
This compound Formulation and Administration:
-
Prepare a suspension of this compound in the vehicle solution at the desired concentration (e.g., for a 50 mg/kg dose).
-
Administer this compound or vehicle control to the respective groups via oral gavage. A typical dosing schedule is twice daily (BID).[12]
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice two to three times per week as an indicator of toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Endpoint and Analysis:
-
Continue treatment for the planned duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and resect the tumors.
-
Tumor growth inhibition (TGI) can be calculated to quantify the treatment effect.
-
Tumor samples can be collected for further pharmacodynamic (e.g., pERK levels) and histological analysis.[9][12]
-
Visualizations
Caption: this compound inhibits the SOS1-mediated activation of KRAS.
Caption: Workflow for establishing patient-derived xenograft (PDX) models.
Caption: Workflow for treating PDX models with this compound.
References
- 1. Patient-derived xenograft models to improve targeted therapy in epithelial ovarian cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-Derived Xenograft Models to Improve Targeted Therapy in Epithelial Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. verastem.com [verastem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
Application Notes and Protocols for Assessing Synergy Between MRTX0902 and Other MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX0902 is a potent and selective inhibitor of Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor that facilitates the activation of KRAS.[1][2][3][4][5] By disrupting the KRAS:SOS1 protein-protein interaction, this compound prevents the exchange of GDP for GTP on KRAS, thereby inhibiting downstream signaling through the MAPK pathway.[1][2][3] This pathway, when hyperactivated by mutations in genes like KRAS, is a critical driver of cell proliferation and survival in many cancers.[1][2][6]
While inhibitors targeting specific nodes of the MAPK pathway, such as MEK or mutant KRAS G12C, have shown clinical activity, their efficacy can be limited by intrinsic and acquired resistance mechanisms, often involving feedback reactivation of the pathway.[6][7][8] Combining this compound with other MAPK inhibitors, such as KRAS G12C inhibitors (e.g., adagrasib) or MEK inhibitors (e.g., trametinib), represents a rational strategy to achieve a more profound and durable anti-tumor response through vertical pathway inhibition.[1][2][3] Preclinical studies have demonstrated that such combinations can lead to synergistic anti-proliferative effects and enhanced tumor growth inhibition.[1][9][10][11]
These application notes provide detailed protocols for assessing the synergistic potential of this compound in combination with other MAPK inhibitors in cancer cell lines. The described methods include a cell viability assay to quantify synergy and a western blot protocol to confirm the mechanism of action by assessing MAPK pathway inhibition.
Signaling Pathway and Drug Targets
The following diagram illustrates the MAPK signaling pathway and the points of intervention for this compound and other MAPK inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies assessing the synergy of this compound with other MAPK inhibitors.
Table 1: In Vitro Anti-proliferative Activity of this compound in Combination with MAPK Inhibitors.
| Cell Line | Cancer Type | Genetic Alteration(s) | Combination Partner | Synergy Score (Bliss) | Reference |
| H727 | Lung Adenocarcinoma | KRAS G12V | Trametinib | Synergistic | [12] |
| A549 | Lung Adenocarcinoma | KRAS G12S | Trametinib | Synergistic | [12] |
| H358 | Lung Adenocarcinoma | KRAS G12C | Trametinib | Synergistic | [12] |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | Adagrasib | Not Reported | [1] |
| NCI-H1975 | Lung Adenocarcinoma | EGFR L858R/T790M | Avutometinib | Synergistic | [9] |
| LN229 | Glioblastoma | PTPN11 A72S | Avutometinib | Synergistic | [9] |
Table 2: In Vivo Anti-tumor Activity of this compound in Combination with Adagrasib in a KRAS G12C-mutant Xenograft Model (MIA PaCa-2). [1]
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) / Regression |
| Vehicle | - | - |
| This compound | 25 mg/kg BID | 41% TGI |
| This compound | 50 mg/kg BID | 53% TGI |
| Adagrasib | 10 mg/kg QD | 94% TGI |
| This compound (25 mg/kg BID) + Adagrasib (10 mg/kg QD) | - | -54% Regression |
| This compound (50 mg/kg BID) + Adagrasib (10 mg/kg QD) | - | -92% Regression |
Experimental Protocols
Experimental Workflow for Synergy Assessment
The following diagram outlines the general workflow for assessing the synergy between this compound and another MAPK inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. targetedonc.com [targetedonc.com]
- 9. verastem.com [verastem.com]
- 10. Design and Discovery of this compound, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combining SOS1 and MEK Inhibitors in a Murine Model of Plexiform Neurofibroma Results in Tumor Shrinkage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SOS1 and KSR1 modulate MEK inhibitor responsiveness to target resistant cell populations based on PI3K and KRAS mutation status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Identifying MRTX0902 Resistance Genes using a Genome-Wide CRISPR-Cas9 Knockout Screen
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX0902 is a potent and selective inhibitor of Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF) that is crucial for the activation of KRAS.[1][2][3] By binding to SOS1, this compound disrupts the protein-protein interaction between SOS1 and KRAS, preventing the exchange of GDP for GTP and thereby locking KRAS in its inactive state.[1] This mechanism of action makes this compound a promising therapeutic agent for cancers driven by KRAS mutations. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.
Resistance to KRAS inhibitors can arise through various mechanisms, including on-target mutations, amplification of the KRAS gene, or the activation of alternative signaling pathways that bypass the need for KRAS signaling.[4][5][6] Common bypass pathways include the reactivation of the MAPK pathway through alterations in upstream or downstream components, or the activation of parallel pathways such as the PI3K-AKT-mTOR pathway.[6][7][8] Identifying the specific genes and pathways that contribute to this compound resistance is critical for the development of effective combination therapies and for stratifying patients who are most likely to respond to treatment.
This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound. This positive selection screen will enable the identification of novel resistance mechanisms and potential therapeutic targets to overcome resistance.[9][10]
Signaling Pathways
To understand the experimental setup, it is crucial to visualize the underlying cellular signaling pathways.
-
This compound Mechanism of Action and the KRAS Signaling Pathway: This diagram illustrates the canonical KRAS signaling cascade and the inhibitory effect of this compound on SOS1.
Caption: this compound inhibits SOS1, preventing KRAS activation.
-
Potential this compound Resistance Mechanisms: This diagram illustrates potential bypass pathways that can be activated upon the loss of certain genes, leading to resistance to this compound.
Caption: Potential bypass mechanisms leading to this compound resistance.
Experimental Workflow
The overall workflow for the CRISPR screen is depicted below.
Caption: Genome-wide CRISPR screen workflow for resistance gene identification.
Experimental Protocols
Cell Line Selection and Culture
-
Cell Line: Select a human cancer cell line with a known KRAS mutation (e.g., A549, HCT116, MIA PaCa-2). The chosen cell line should exhibit sensitivity to this compound.
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
Determination of Optimal this compound Concentration
Before initiating the screen, it is crucial to determine the optimal concentration of this compound for the positive selection. The ideal concentration should result in significant growth inhibition (70-90%) of the parental Cas9-expressing cells.[9]
-
Procedure:
-
Plate the Cas9-expressing cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound for a period equivalent to the planned duration of the selection phase of the screen (e.g., 14 days).
-
Assess cell viability using a standard assay (e.g., CellTiter-Glo®).
-
Determine the GI70-GI90 (concentration that inhibits growth by 70-90%).
-
| Parameter | Recommended Value |
| Seeding Density | 1,000 - 5,000 cells/well |
| This compound Concentration Range | 1 nM - 10 µM |
| Treatment Duration | 14 days |
| Viability Assay | CellTiter-Glo® |
Generation of a Cas9-Expressing Stable Cell Line
-
Lentiviral Transduction: Transduce the selected cancer cell line with a lentiviral vector expressing Cas9 nuclease and a selection marker (e.g., blasticidin).
-
Selection: Select for successfully transduced cells by treating with the appropriate antibiotic (e.g., blasticidin) until a stable, Cas9-expressing population is established.
-
Validation: Confirm Cas9 expression and activity using a functional assay (e.g., Surveyor assay or T7E1 assay).
Genome-Wide CRISPR-Cas9 Library Transduction
-
Library: Utilize a commercially available genome-wide human sgRNA library (e.g., GeCKO v2, Brunello).
-
Transduction: Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive a single sgRNA.[11]
-
Representation: Use a sufficient number of cells to ensure a representation of at least 500-1000 cells per sgRNA in the library.
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
| Parameter | Recommended Value |
| sgRNA Library | GeCKO v2 or Brunello |
| MOI | 0.3 - 0.5 |
| Cell Number | > 500x library complexity |
| Selection Antibiotic | Puromycin |
Positive Selection with this compound
-
After antibiotic selection, expand the cell population while maintaining library representation.
-
Split the population into two groups: a control group treated with DMSO and a treatment group treated with the predetermined GI70-GI90 concentration of this compound.
-
Culture the cells for 14-21 days, passaging as needed and maintaining the selective pressure. Ensure that the cell number at each passage maintains at least a 500-1000 fold representation of the library.
-
At the end of the selection period, harvest the surviving cells from both the control and this compound-treated populations.
Genomic DNA Extraction and sgRNA Sequencing
-
Extract genomic DNA (gDNA) from the harvested cells using a commercially available kit.
-
Amplify the integrated sgRNA sequences from the gDNA using two-step PCR. The first PCR amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and barcodes.
-
Pool the barcoded PCR products and perform high-throughput sequencing (e.g., Illumina NextSeq).
Data Analysis
The goal of the data analysis is to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.
-
Read Alignment and Counting: Demultiplex the sequencing reads based on the barcodes and align them to the sgRNA library reference to obtain read counts for each sgRNA.
-
Normalization: Normalize the read counts to account for differences in sequencing depth between samples.
-
Fold Change Calculation: Calculate the log2 fold change (LFC) of each sgRNA's abundance in the this compound-treated sample relative to the DMSO control sample.
-
Statistical Analysis: Use statistical software packages like MAGeCK to determine the statistical significance of the enrichment of each sgRNA and to rank genes based on the collective performance of their targeting sgRNAs.[11]
Data Presentation
The results of the CRISPR screen should be summarized in a clear and structured table.
| Gene Symbol | Rank | Number of Enriched sgRNAs | Average log2 Fold Change | P-value | False Discovery Rate (FDR) |
| GENE A | 1 | 4/5 | 5.2 | <0.0001 | <0.001 |
| GENE B | 2 | 3/5 | 4.8 | <0.0001 | <0.001 |
| GENE C | 3 | 3/5 | 4.5 | 0.0002 | 0.002 |
| ... | ... | ... | ... | ... | ... |
Interpretation of Results and Follow-up Studies
Genes that are highly ranked and show significant enrichment of their corresponding sgRNAs are candidate this compound resistance genes. The loss of these genes likely confers a survival advantage in the presence of the drug.
-
Pathway Analysis: Perform pathway enrichment analysis (e.g., GO, KEGG) on the list of candidate resistance genes to identify signaling pathways that are commonly perturbed.
-
Validation of Hits: Validate the top candidate genes through individual gene knockout experiments.
-
Generate single-gene knockout cell lines using CRISPR-Cas9.
-
Confirm the knockout by sequencing and western blot.
-
Assess the sensitivity of the knockout cells to this compound in cell viability assays.
-
-
Mechanism of Action Studies: Investigate how the loss of the validated resistance gene leads to this compound resistance. This may involve assessing the activation state of key signaling proteins in the MAPK and PI3K-AKT pathways.
By following this detailed protocol, researchers can effectively utilize a genome-wide CRISPR-Cas9 screen to identify and validate genes that mediate resistance to the SOS1 inhibitor this compound, providing valuable insights for the development of more effective cancer therapies.
References
- 1. Design and Discovery of this compound, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Design and Discovery of this compound, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conquering oncogenic KRAS and its bypass mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Escaping KRAS: Gaining Autonomy and Resistance to KRAS Inhibition in KRAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR screening strategies: resistance vs. sensitivity - what’s right for your study? | Revvity [revvity.com]
- 10. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
preparing MRTX0902 stock solutions and formulations for in vivo studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of MRTX0902 stock solutions and formulations for in vivo studies, ensuring accurate and reproducible experimental outcomes.
Introduction
This compound is a potent and selective inhibitor of Son of sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor that activates KRAS.[1][2] By disrupting the SOS1:KRAS protein-protein interaction, this compound prevents the formation of active, GTP-bound KRAS, thereby inhibiting downstream signaling through the MAPK pathway (RAF/MEK/ERK).[1][2] This mechanism makes this compound a promising therapeutic agent for cancers driven by KRAS mutations.[2][3] Proper preparation of this compound solutions and formulations is critical for reliable in vitro and in vivo experimental results.
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation of this compound solutions.
Table 1: this compound Stock Solution Parameters
| Parameter | Value | Notes | Source(s) |
| Solvent | Dimethyl Sulfoxide (DMSO) | Use newly opened, anhydrous DMSO as it is hygroscopic. | [4][5] |
| Solubility | 12.5 mg/mL (32.18 mM) | Requires sonication, warming, and heating to 60°C for complete dissolution. | [4][6] |
| 100 mg/mL (257.42 mM) | Achievable with fresh DMSO. | [5] | |
| Recommended Stock Concentration | 10 mM | For in vitro studies. | [7][8] |
| Storage of Stock Solution | -20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [4][5] |
| -80°C for up to 6 months | [4][5] |
Table 2: Formulation for In Vivo Oral Administration
| Component | Concentration/Composition | Purpose | Source(s) |
| This compound | 25 mg/kg or 50 mg/kg (BID) | Active Pharmaceutical Ingredient | [7][9] |
| Vehicle | 0.5% Methylcellulose (4000 cps) in water | Suspending agent | [9][10] |
| 0.2% Tween 80 in water | Surfactant/Wetting agent | [9][10] | |
| Final Formulation | Homogeneous suspension | Suitable for oral gavage. | [9][10] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, suitable for in vitro assays.
Materials:
-
This compound powder (MW: 388.47 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.885 mg of this compound.
-
Dissolution: a. Add the weighed this compound powder to a sterile vial. b. Add the calculated volume of fresh, anhydrous DMSO. For a 10 mM solution, this would be 1 mL for 3.885 mg. c. Vortex the mixture thoroughly for 1-2 minutes.
-
Heating and Sonication: a. Place the vial in a water bath or on a heat block set to 60°C and warm for 5-10 minutes.[4] b. After heating, place the vial in a sonicator bath and sonicate for 10-15 minutes, or until the solution is clear and all solid has dissolved.[4] c. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: a. Once a clear stock solution is obtained, aliquot it into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[4] b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5]
Protocol for Preparing this compound Formulation for In Vivo Oral Gavage
This protocol details the preparation of a homogeneous suspension of this compound for oral administration in mouse models.[9][10]
Materials:
-
This compound powder
-
Methylcellulose (MC, 4000 cps)
-
Tween 80
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Sterile container for the final formulation
Procedure:
-
Vehicle Preparation (0.5% MC, 0.2% Tween 80 in water): a. Heat approximately half of the final required volume of sterile water to 60-70°C. b. Slowly add the methylcellulose powder while stirring vigorously to disperse it and prevent clumping. c. Once the methylcellulose is dispersed, add the remaining volume of cold sterile water and continue to stir until a clear, viscous solution is formed. d. Add Tween 80 to the methylcellulose solution to a final concentration of 0.2% and mix thoroughly. e. Allow the vehicle to cool to room temperature.
-
This compound Suspension: a. Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals. b. Weigh the calculated amount of this compound powder. c. Add a small amount of the prepared vehicle to the this compound powder in a mortar and triturate with a pestle to form a smooth paste. This step is crucial for preventing clumping. d. Gradually add the remaining vehicle to the paste while continuously mixing to ensure a uniform and homogeneous suspension. Alternatively, a homogenizer can be used for this step.
-
Final Preparation and Use: a. Transfer the final suspension to a sterile container. b. Stir the suspension continuously before and during administration to ensure uniform dosing. c. It is recommended to prepare this formulation fresh on the day of use.[4]
Visualizations
The following diagrams illustrate the key pathways and workflows associated with this compound.
Caption: this compound Signaling Pathway Inhibition.
Caption: this compound Solution Preparation Workflow.
References
- 1. Facebook [cancer.gov]
- 2. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Discovery of this compound, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. verastem.com [verastem.com]
Application Note: High-Throughput Screening of SOS1 Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MRTX0902 Binding
Introduction
The Ras family of small GTPases, particularly KRAS, are critical regulators of cell proliferation, survival, and differentiation.[1] Activating mutations in KRAS are among the most common drivers in human cancers, leading to hyperactivation of downstream signaling pathways like the RAF/MEK/ERK mitogen-activated protein kinase (MAPK) cascade.[1][2][3][4] The Son of Sevenless homolog 1 (SOS1) protein is a key guanine nucleotide exchange factor (GEF) that facilitates the activation of KRAS by promoting the exchange of GDP for GTP.[2][3][5] The interaction between SOS1 and KRAS is therefore a prime therapeutic target for inhibiting KRAS-driven cancers.[6][7]
MRTX0902 is a potent, selective, and orally bioavailable inhibitor of SOS1.[2][3][6] It functions by binding to SOS1 and disrupting its protein-protein interaction (PPI) with KRAS.[1][6][7] This action prevents the formation of the active KRAS-GTP state, thereby inhibiting downstream MAPK signaling and suppressing the growth of KRAS-dependent tumor cells.[2]
This application note describes a robust and sensitive Homogeneous Time-Resolved Fluorescence (HTRF) assay for characterizing the binding of inhibitors like this compound to the SOS1 protein. HTRF is a leading TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology that offers a homogeneous, "add-and-read" format ideal for high-throughput screening (HTS).[8][9][10] The assay's time-resolved detection minimizes background fluorescence, ensuring high sensitivity and suitability for drug discovery applications.[8][9]
Signaling Pathway of KRAS Activation and SOS1 Inhibition
The diagram below illustrates the central role of SOS1 in the KRAS activation cycle and the mechanism of inhibition by this compound. SOS1 promotes the conversion of inactive KRAS-GDP to active KRAS-GTP, which in turn activates the RAF/MEK/ERK signaling pathway, leading to cell proliferation. This compound blocks this initial activation step by preventing the SOS1:KRAS interaction.
Principle of the HTRF Competitive Binding Assay
This assay operates on a competitive binding principle to measure the affinity of test compounds for the SOS1 protein. A recombinant, tagged SOS1 protein (e.g., His-tagged) is used. A tracer ligand that binds to the same site as this compound is labeled with an HTRF acceptor fluorophore (e.g., d2 or Red). An antibody against the protein tag (e.g., anti-His), labeled with the HTRF donor (Europium cryptate), completes the system.
When the tracer binds to SOS1, the donor and acceptor are brought into close proximity, generating a high FRET signal. When an unlabeled competitor compound like this compound is introduced, it displaces the tracer from SOS1, separating the donor and acceptor and causing a decrease in the FRET signal. The magnitude of this signal reduction is proportional to the binding affinity of the test compound.
Quantitative Data Summary
Published studies utilizing HTRF and related biochemical assays have characterized the potency and selectivity of this compound.
| Assay Type | Parameter | Target | Value | Reference |
| HTRF Binding Assay | Ki | SOS1 | 2.1 nM | [1] |
| HTRF Binding Assay | IC50 | SOS1 | 2.0 nM | [5] |
| HTRF PPI Assay | IC50 | SOS1:KRAS (WT) | 13.8 nM | [1] |
| HTRF PPI Assay | IC50 | SOS1:KRAS (G12C) | 30.7 nM | [1] |
| HTRF Functional Assay | IC50 | SOS1-mediated GTP Exchange | 15.0 nM | [1] |
| HTRF Functional Assay | IC50 | SOS2-mediated GTP Exchange | >10,000 nM | [1] |
Experimental Protocol: this compound-SOS1 HTRF Binding Assay
This protocol provides a detailed methodology for determining the IC50 value of this compound by measuring its competitive binding to recombinant SOS1 protein.
I. Materials and Reagents
-
Proteins: Recombinant human His-tagged SOS1 protein
-
Inhibitor: this compound
-
Tracer: A validated fluorescent tracer known to bind the this compound site on SOS1, labeled with a suitable HTRF acceptor (e.g., d2, Red).
-
Detection Reagents: Anti-6xHis antibody labeled with Terbium or Europium Cryptate (HTRF Donor).
-
Assay Plate: Low-volume, 384-well white plates (e.g., Greiner Bio-One or Corning).
-
Assay Buffer: 1x PBS, 0.1% BSA, 0.05% Tween-20, pH 7.4.
-
Plate Reader: HTRF-certified microplate reader capable of time-resolved fluorescence detection (e.g., PHERAstar, EnVision, or Spark).
-
Solvent: 100% DMSO for compound dilution.
II. Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Compound Dilution Plate: Perform a serial dilution of this compound in 100% DMSO to create a concentration range for the dose-response curve (e.g., starting from 1 mM down to 10 nM). This will be the source plate for dispensing into the assay plate.
-
SOS1 Working Solution: Dilute the His-SOS1 protein stock to a final working concentration (e.g., 5 nM) in cold Assay Buffer. The optimal concentration should be determined empirically via protein titration experiments.
-
Tracer Working Solution: Dilute the Tracer-Acceptor stock to its final working concentration (e.g., 10 nM) in Assay Buffer. The optimal concentration should be at or below its Kd for SOS1 and determined empirically.
-
Detection Antibody Working Solution: Dilute the Anti-His-Donor antibody to its final working concentration (e.g., 2 nM) in Assay Buffer.
Note: All working solutions should be prepared fresh on the day of the experiment and kept on ice.
III. Experimental Workflow
The following diagram outlines the sequential steps of the HTRF assay protocol.
IV. Assay Procedure (384-well format, 20 µL final volume)
-
Compound Dispensing:
-
Using an acoustic dispenser or manual multichannel pipette, transfer a small volume (e.g., 20-50 nL) of the serially diluted this compound from the compound dilution plate to the assay plate.
-
Include wells with DMSO only for "High Signal" controls (0% inhibition).
-
Include wells with a high concentration of a known SOS1 binder or no His-SOS1 for "Low Signal" controls (100% inhibition).
-
-
Protein and Tracer Addition:
-
Prepare a 2x master mix containing the His-SOS1 protein and the Tracer-Acceptor at twice their final desired concentrations in Assay Buffer.
-
Dispense 10 µL of this master mix into each well of the assay plate.
-
-
First Incubation:
-
Seal the plate and centrifuge briefly (e.g., 1 min at 1000 rpm) to ensure all components are mixed at the bottom of the wells.
-
Incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Detection Reagent Addition:
-
Prepare a 2x working solution of the Anti-His-Donor antibody in Assay Buffer.
-
Add 10 µL of the detection reagent solution to all wells.
-
-
Second Incubation:
-
Seal the plate, centrifuge briefly, and incubate for 60 minutes to 4 hours at room temperature, protected from light. The optimal incubation time should be determined during assay development.
-
V. Data Acquisition
-
Remove the seal from the plate.
-
Read the plate on an HTRF-certified reader using the appropriate settings for Europium or Terbium cryptate donor excitation (typically ~320-340 nm) and dual emission at:
-
Acceptor Wavelength: ~665 nm
-
Donor Wavelength: ~620 nm
-
-
Ensure a time delay (typically 50-150 µs) is included before measurement to reduce background fluorescence.
VI. Data Analysis
-
Calculate the HTRF Ratio: For each well, calculate the emission ratio using the following formula:
-
HTRF Ratio = (Emission Signal at 665 nm / Emission Signal at 620 nm) x 10,000
-
-
Normalize Data: Convert the HTRF Ratios to Percent Inhibition using the high and low signal controls:
-
Percent Inhibition = 100 x [1 - ((Ratiosample - Ratiolow) / (Ratiohigh - Ratiolow))]
-
Where:
-
Ratiosample is the HTRF ratio of the test compound well.
-
Ratiohigh is the average HTRF ratio of the DMSO-only wells.
-
Ratiolow is the average HTRF ratio of the 100% inhibition control wells.
-
-
-
Generate IC50 Curve:
-
Plot the Percent Inhibition against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter variable slope (log[inhibitor] vs. response) non-linear regression model to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of tracer binding.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 10. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: The Role of the SOS2 Homolog in MRTX0902 Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of the Son of Sevenless 2 (SOS2) homolog in resistance to the SOS1 inhibitor, MRTX0902.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and potent small-molecule inhibitor of the Son of Sevenless homolog 1 (SOS1).[1] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS-family proteins, particularly KRAS.[2] this compound functions by disrupting the protein-protein interaction between SOS1 and KRAS.[1][3] This prevents SOS1 from facilitating the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive, GDP-bound state.[4] By inhibiting this activation step, this compound blocks downstream signaling through the MAPK pathway (RAF/MEK/ERK), which is often hyperactivated in cancers with KRAS mutations.[4]
Q2: What is the role of the SOS2 homolog in the context of SOS1 inhibition by this compound?
SOS2 is a homolog of SOS1 and is also a ubiquitously expressed RAS-GEF.[3][5] While SOS1 is considered the dominant player in RAS activation in many contexts, SOS2 can play a compensatory role, particularly when SOS1 is inhibited.[3][5] Pharmacogenomic and CRISPR screens have identified SOS2 as a co-dependency and a potential resistance mechanism to this compound treatment, especially when used in combination with other inhibitors like the KRAS G12C inhibitor adagrasib.[1][6][3] In essence, when SOS1 is blocked by this compound, cancer cells may upregulate or rely on SOS2 to maintain RAS pathway signaling and continue to proliferate.
Q3: How does the expression level of SOS2 affect cellular sensitivity to this compound?
The expression level of SOS2 can significantly modulate a cell's sensitivity to this compound.
-
High SOS2 Expression: Cells with higher endogenous levels of SOS2 may exhibit intrinsic or adaptive resistance to this compound. The presence of SOS2 allows the cell to bypass the inhibition of SOS1 and continue to activate KRAS.[7]
-
Low SOS2 Expression / SOS2 Knockout: In vitro studies have shown that cancer cell lines with SOS2 knocked out exhibit greater sensitivity to this compound. The absence of the compensatory SOS2 mechanism makes the cells more dependent on SOS1, and therefore more vulnerable to its inhibition.[1][3] This suggests that dual inhibition of both SOS1 and SOS2 could lead to a more profound and durable anti-proliferative response.[3]
Q4: Are there differences in the signaling pathways regulated by SOS1 and SOS2?
Yes, while both are RAS-GEFs, studies suggest they have preferential roles in downstream signaling.
-
SOS1 is primarily linked to the activation of the RAF-MEK-ERK (MAPK) signaling axis .[5]
-
SOS2 appears to be a more critical regulator of the PI3K-AKT signaling axis .[5][8][9] This differential signaling can have implications for resistance. For instance, resistance to an EGFR inhibitor was associated with reactivated RTK/AKT signaling, which was reduced by SOS2 deletion.[8]
Troubleshooting Guide
Problem 1: Unexpected resistance or reduced efficacy of this compound in our cancer cell line model.
-
Possible Cause 1: Compensatory SOS2 Signaling. The cell line may have high endogenous expression of SOS2, which compensates for the inhibition of SOS1 by this compound.
-
Troubleshooting Step: Assess the protein levels of both SOS1 and SOS2 in your cell line using Western Blot. Compare the SOS1:SOS2 protein ratio to sensitive and resistant cell lines if possible. A lower ratio (i.e., higher relative SOS2) may correlate with reduced sensitivity.[7]
-
-
Possible Cause 2: Mutations in other pathway components. Resistance can also be driven by mutations in genes downstream of SOS1/2 or in parallel pathways. Genes such as NF1 and PTEN have been implicated in resistance.[6][3]
-
Troubleshooting Step: Perform genomic or transcriptomic analysis on your resistant cell lines to identify potential mutations or alterations in key cancer signaling pathways.
-
Problem 2: Our combination therapy of this compound and a KRAS G12C inhibitor is not as effective as anticipated.
-
Possible Cause: Upregulation of SOS2. Under the selective pressure of combination treatment, cancer cells may upregulate SOS2 to maintain RAS signaling.[1]
-
Troubleshooting Step 1: Generate resistant clones by long-term exposure to the combination treatment. Analyze SOS2 protein levels in these resistant clones compared to the parental cells to check for upregulation.
-
Troubleshooting Step 2: Test the effect of knocking down or knocking out SOS2 in your model system. If SOS2 depletion re-sensitizes the cells to the combination therapy, it confirms its role in the resistance mechanism.
-
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound in cancer cell lines, highlighting the impact of SOS2.
| Cell Line | Genetic Background | Assay | IC₅₀ (nmol/L) | Reference |
| MKN1 | KRAS Amplified | pERK Inhibition | 39.6 | [1] |
| MIA PaCa-2 | KRAS G12C | 3D Viability | Comparable to pERK IC₅₀ | [3] |
| MIA PaCa-2 SOS2 KO | KRAS G12C, SOS2 Knockout | 3D Viability | Greater sensitivity compared to parental | [3] |
| MIA PaCa-2 SOS1 KO | KRAS G12C, SOS1 Knockout | 3D Viability | Little to no effect observed | [3] |
Note: Specific IC₅₀ values for the MIA PaCa-2 knockout lines were described qualitatively in the source material as showing "greater sensitivity" for SOS2 KO and "little to no effect" for SOS1 KO relative to the parental line.[3]
Key Experimental Protocols
CRISPR-Cas9 Mediated Knockout of SOS2
This protocol is used to generate SOS2 knockout cell lines to study its role in this compound resistance.
-
gRNA Design and Cloning: Design at least two unique guide RNAs (gRNAs) targeting early exons of the SOS2 gene to ensure a functional knockout. Clone these gRNAs into a suitable Cas9-expressing lentiviral vector (e.g., lentiCRISPRv2).
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA-Cas9 vector and lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).
-
Transduction: Harvest the virus-containing supernatant and use it to infect the target cancer cell line (e.g., MIA PaCa-2). Add polybrene to enhance infection efficiency.
-
Selection and Clonal Isolation: Select for transduced cells using the appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution or FACS sorting into 96-well plates.
-
Validation: Expand the clones and validate the knockout of the SOS2 protein by Western Blot. Sequence the genomic DNA at the target locus to confirm the presence of indel mutations.
3D Cell Viability Assay
This assay assesses the anti-proliferative effects of this compound in a more physiologically relevant three-dimensional culture model.
-
Cell Seeding: Seed cells (e.g., 2,500 cells/well) in a 96-well ultra-low attachment plate in a suitable matrix (e.g., Matrigel) to allow for spheroid formation.
-
Drug Treatment: After spheroids have formed (typically 3-4 days), treat them with a serial dilution of this compound (and/or combination drugs). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for an extended period (e.g., 7-10 days) to allow for effects on proliferation to become apparent.
-
Viability Measurement: Measure cell viability using a luminescent assay such as CellTiter-Glo® 3D, which quantifies ATP levels.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curve. Calculate the IC₅₀ value using non-linear regression analysis.
Western Blot for Pathway Analysis
This method is used to measure the levels of key proteins (e.g., SOS1, SOS2, pERK) to assess pathway activity and knockout efficiency.
-
Cell Lysis: Treat cells with the compound(s) for the desired time. Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies against the target proteins (e.g., anti-SOS1, anti-SOS2, anti-pERK, anti-ERK, anti-Actin).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin or Tubulin).
Visualizations
Signaling Pathways and Mechanisms
Caption: Canonical KRAS activation pathway showing the roles of SOS1 and SOS2.
Caption: Compensatory role of SOS2 in this compound-mediated SOS1 inhibition.
Caption: Workflow for investigating the role of SOS2 in this compound sensitivity.
References
- 1. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Discovery of this compound, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. SOS2 Comes to the Fore: Differential Functionalities in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. SOS2 modulates the threshold of EGFR signaling to regulate osimertinib efficacy and resistance in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Adaptive Resistance to MRTX0902
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the SOS1 inhibitor, MRTX0902. The focus is on understanding and overcoming adaptive resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable inhibitor of Son of Sevenless homolog 1 (SOS1).[1][2] It functions by disrupting the protein-protein interaction between SOS1 and KRAS, which prevents SOS1-mediated nucleotide exchange on KRAS.[2][3] This leads to a decrease in the active, GTP-bound form of KRAS, thereby inhibiting downstream signaling through the MAPK pathway.[1][2][4]
Q2: We are observing reduced efficacy of this compound as a monotherapy in our cancer cell line experiments. What are the potential mechanisms of adaptive resistance?
Adaptive resistance to this compound can arise from several mechanisms as cancer cells rewire their signaling pathways to bypass SOS1 inhibition. Key mechanisms include:
-
Upregulation of SOS2: The SOS1 homolog, SOS2, can compensate for the inhibition of SOS1, maintaining KRAS activation and downstream signaling.[1][4] Pharmacogenomic profiling has identified SOS2 as a genetic co-dependency that emerges under the selective pressure of this compound treatment.[2][4]
-
Receptor Tyrosine Kinase (RTK) Feedback Reactivation: Inhibition of the MAPK pathway by this compound can lead to a release of negative feedback loops, resulting in the reactivation of upstream RTKs such as EGFR.[5][6][7] This RTK activation can then reactivate KRAS and the MAPK pathway, diminishing the effect of this compound.[6][7]
-
Activation of Parallel Signaling Pathways: Cancer cells can adapt by activating parallel survival pathways, such as the PI3K-AKT-mTOR pathway, to bypass their dependency on the MAPK pathway.[8]
-
Loss of Tumor Suppressor Genes: Preclinical models have implicated the loss of tumor suppressor genes like NF1 and PTEN in resistance to treatment regimens that include this compound.[2][4]
Troubleshooting Guide
This guide provides potential solutions for common issues observed during in vitro and in vivo experiments with this compound.
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Decreased anti-proliferative effect of this compound over time in cell culture. | Adaptive resistance through SOS2 upregulation or RTK feedback. | 1. Analyze SOS2 expression: Perform Western blotting or qPCR to assess SOS2 protein or mRNA levels in resistant cells compared to sensitive parental cells. 2. Profile RTK activation: Use a phospho-RTK array to identify which receptor tyrosine kinases are activated in resistant cells. 3. Implement combination therapy: Based on the findings, introduce a co-treatment with a KRAS G12C inhibitor (e.g., adagrasib), an EGFR inhibitor, or a MEK inhibitor.[2][4] |
| Tumor regrowth in xenograft models after initial response to this compound monotherapy. | In vivo adaptive resistance, potentially involving the tumor microenvironment or the mechanisms described above. | 1. Pharmacodynamic analysis: Collect tumor samples at different time points to assess MAPK pathway inhibition (e.g., p-ERK levels) and potential resistance markers (e.g., SOS2, p-EGFR). 2. Initiate combination therapy: Administer this compound in combination with adagrasib or other targeted agents to achieve a more durable anti-tumor response.[3][4][9] |
| Variability in this compound sensitivity across different KRAS-mutant cell lines. | The genetic context of the cancer cells, including co-mutations and the expression levels of SOS1 and SOS2, can influence sensitivity. | 1. Genomic and proteomic characterization: Perform comprehensive profiling of your cell lines to identify potential co-mutations (e.g., in NF1, PTEN, PIK3CA) and baseline expression of SOS1 and SOS2.[2][4] 2. Stratify cell lines: Group cell lines based on their molecular profiles to better understand the determinants of sensitivity and resistance. |
Data Presentation: Efficacy of this compound in Combination Therapies
The following tables summarize the anti-tumor activity of this compound as a monotherapy and in combination with the KRAS G12C inhibitor adagrasib in preclinical models.
Table 1: In Vivo Efficacy of this compound Monotherapy and Combination with Adagrasib in a Pancreatic Cancer Xenograft Model (MIA PaCa-2) [3][4][9]
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) / Regression |
| This compound | 25 mg/kg BID | 41% TGI |
| This compound | 50 mg/kg BID | 53% TGI |
| Adagrasib | 10 mg/kg QD | 94% TGI |
| This compound + Adagrasib | 25 mg/kg BID + 10 mg/kg QD | -54% Regression |
| This compound + Adagrasib | 50 mg/kg BID + 10 mg/kg QD | -92% Regression |
Table 2: Overview of Anti-Tumor Activity of this compound in Combination with Adagrasib in KRAS G12C-Mutant Xenograft Models [2][4]
| Cancer Type | Number of Models Tested | Number of Models Showing Improved Anti-Tumor Activity with Combination |
| Non-Small Cell Lung Cancer & Colorectal Cancer | 12 | 8 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Adaptive resistance pathways to the SOS1 inhibitor this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in MRTX0902 cell viability assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MRTX0902 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is an orally available, potent, and selective inhibitor of the Son of sevenless homolog 1 (SOS1).[1][2] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of KRAS, a key signaling protein frequently mutated in cancer.[3] this compound functions by disrupting the protein-protein interaction between SOS1 and KRAS.[4] This prevents the exchange of GDP for GTP on KRAS, locking KRAS in its inactive, GDP-bound state. By inhibiting SOS1, this compound effectively blocks the activation of the downstream RAS-RAF-MEK-ERK signaling pathway, which is critical for cell proliferation and survival.[1] Consequently, in cancer cell lines with mutations in the KRAS-MAPK pathway, this compound can lead to a decrease in cell viability and proliferation.[5][4]
Q2: Which cell viability assays are recommended for use with this compound?
Luminescence-based assays that measure ATP levels, such as CellTiter-Glo®, are a common choice for assessing the anti-proliferative effects of this compound.[4] These assays are generally more sensitive and have a broader dynamic range compared to colorimetric assays like MTT. However, other assays like MTT, MTS, or crystal violet staining can also be used, provided they are optimized for the specific cell line and experimental conditions. The choice of assay can be influenced by factors such as the cell type, the expected mechanism of cell death, and the available laboratory equipment.[6]
Q3: What is the expected IC50 value for this compound in sensitive cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the specific assay conditions. For instance, in the MKN1 gastric cancer cell line, which has amplified KRAS, the IC50 for inhibition of pERK modulation was reported to be 39.6 nmol/L, while the anti-proliferative IC50 was greater than 250 nmol/L in a 3D culture system.[4][7] In other KRAS-MAPK pathway-mutated cell lines, anti-proliferative activity has been observed with IC50 values under 250 nmol/L.[4] It is crucial to determine the IC50 empirically in your specific cell line of interest.
Q4: How can I be sure my this compound is active?
To confirm the activity of your this compound compound, it is recommended to include a positive control cell line known to be sensitive to this compound, such as the MKN1 cell line.[7][8] Additionally, you can perform a western blot to assess the phosphorylation status of downstream effectors of the KRAS pathway, such as ERK1/2 (pERK).[4][9] A dose-dependent decrease in pERK levels upon treatment with this compound would indicate that the compound is active and engaging its target.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
High variability in cell viability assay results can obscure the true effect of this compound. Here are common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting into each well. Visually inspect plates after seeding to confirm even cell distribution.[10] |
| Edge Effects | The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. To minimize this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. |
| Cell Clumping | Ensure complete cell dissociation during harvesting. If necessary, use a cell strainer to remove clumps before counting and seeding. |
| Incomplete Reagent Mixing | After adding the viability reagent, ensure it is thoroughly mixed with the culture medium by gentle shaking or pipetting, without disturbing the cell layer. |
Issue 2: No Dose-Dependent Effect Observed
If you do not observe a dose-dependent decrease in cell viability, consider the following:
| Potential Cause | Troubleshooting Steps |
| Cell Line Insensitivity or Resistance | The chosen cell line may not be dependent on the KRAS-MAPK pathway for survival or may have intrinsic resistance mechanisms.[11] Confirm the KRAS mutation status and pathway dependency of your cell line. Consider testing a wider range of this compound concentrations. |
| Suboptimal Drug Concentration Range | The concentration range tested may be too low. Perform a broad dose-response curve (e.g., from nanomolar to high micromolar) to identify the effective concentration range for your cell line.[12] |
| Incorrect Assay Incubation Time | The incubation time with this compound may be too short to induce a significant effect on cell viability. Optimize the treatment duration (e.g., 24, 48, 72 hours). |
| Drug Inactivity | The this compound compound may have degraded. Ensure proper storage conditions (as recommended by the supplier) and consider using a fresh stock. Test the compound on a known sensitive cell line as a positive control.[13] |
| Assay Interference | The compound may interfere with the assay chemistry.[6] To test for this, add this compound to wells without cells (blank wells) and to wells with killed cells to see if it affects the background signal. |
Issue 3: Unexpected Increase in Signal at High Concentrations
An increase in viability signal at high drug concentrations can be counterintuitive. Here's what might be happening:
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | At high concentrations, this compound may precipitate out of solution, reducing its effective concentration. Visually inspect the wells for any signs of precipitation. If observed, prepare fresh dilutions and ensure complete solubilization. |
| Off-Target Effects | At very high concentrations, inhibitors can have off-target effects that may paradoxically promote cell survival or interfere with the assay chemistry.[12] It is important to use concentrations that are relevant to the on-target activity of the compound. |
| Interaction with Assay Reagents | The compound may directly interact with the viability assay reagent, leading to a false positive signal. Run a cell-free control with the compound and the assay reagent to check for any direct interaction. |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Cell line of interest
-
Appropriate cell culture medium
-
96-well clear-bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium at 2X the final desired concentrations.
-
Remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium and reagent but no cells).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the interaction between SOS1 and KRAS, blocking downstream signaling.
Caption: General experimental workflow for a cell viability assay with this compound.
Caption: A decision tree for troubleshooting inconsistent this compound cell viability assay results.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Design and Discovery of this compound, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Use Inhibitors [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MRTX0902 Dosage and Treatment Schedules In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective SOS1 inhibitor MRTX0902 in preclinical in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mouse xenograft models?
A1: Based on published preclinical studies, a common and effective starting dose for this compound as a monotherapy is between 25 mg/kg and 50 mg/kg, administered twice daily (BID) via oral gavage.[1][2] These dosages have demonstrated significant tumor growth inhibition in various human tumor cell-derived xenograft (CDX) models.[1][2]
Q2: How should this compound be formulated for oral administration in mice?
A2: A standard formulation for this compound is a suspension in 0.5% methylcellulose (4000 cps) with 0.2% Tween 80 in water.[3] It is recommended to prepare dosing solutions fresh weekly and store them protected from light at 4°C.[1]
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of the protein-protein interaction between Son of Sevenless homolog 1 (SOS1) and KRAS.[1][4] By disrupting this interaction, this compound prevents SOS1 from acting as a guanine nucleotide exchange factor (GEF), which in turn blocks the conversion of inactive GDP-bound KRAS to its active GTP-bound state.[4] This leads to the downregulation of the MAPK signaling pathway.[1][2]
Q4: What are the expected outcomes of successful this compound treatment in vivo?
A4: Successful treatment with this compound should result in a dose-dependent inhibition of tumor growth (TGI).[1][2] Additionally, pharmacodynamic studies should show a reduction in the phosphorylation of ERK (pERK), a downstream effector in the MAPK pathway, in tumor lysates.[1][2]
Q5: Is this compound effective as a standalone therapy?
A5: Yes, this compound has demonstrated single-agent antitumor activity in preclinical models with mutations in the RAS-MAPK pathway, such as those with NF1 mutations.[1][2][5]
Q6: What combination therapies have shown synergy with this compound?
A6: this compound has shown significant synergy when combined with KRAS G12C inhibitors like adagrasib (MRTX849).[6][7][8] This combination can lead to tumor regression, which is not always observed with either agent alone.[6][7] The mechanistic rationale is that this compound increases the pool of inactive, GDP-bound KRAS G12C, making it more susceptible to inhibition by adagrasib.[1][2] Combination with RAF/MEK inhibitors has also demonstrated greater antitumor activity.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Suboptimal tumor growth inhibition (TGI). | - Insufficient drug exposure. - Incorrect dosage or scheduling. - Tumor model insensitivity. | - Verify the formulation and administration technique. - Consider increasing the dose to 50 mg/kg BID, a dose that has shown robust efficacy.[1][2] - Confirm that the tumor model harbors mutations known to be sensitive to SOS1 inhibition (e.g., NF1, certain KRAS mutations).[1][5] |
| No significant reduction in pERK levels. | - Timing of tumor collection for pharmacodynamic analysis is not optimal. - Technical issues with Western blotting or other analytical methods. | - Collect tumors at a time point when drug concentration is expected to be high. Studies have shown pERK modulation 4 hours after the last dose.[7] - Ensure the quality of antibodies and reagents and include appropriate positive and negative controls. |
| Toxicity or significant body weight loss in mice. | - The dose may be too high for the specific mouse strain or model. - Formulation issues leading to poor tolerability. | - Reduce the dose and/or monitor the animals more frequently. - Re-evaluate the formulation for any potential issues. Published studies with 25-50 mg/kg BID did not report significant toxicity.[2] |
| Inconsistent results between animals in the same treatment group. | - Inaccurate oral gavage leading to variable dosing. - Heterogeneity of the tumor xenografts. | - Ensure all personnel are proficient in oral gavage techniques. - Start treatment when tumors have reached a consistent average volume (e.g., 100-200 mm³ or 250-350 mm³).[2][3] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound Monotherapy
| Animal Model | Tumor Type | This compound Dose | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| Athymic mice with NCI-H1435 xenografts | NF1-mutant NSCLC | 25 mg/kg BID | Not Specified | 50% | [1][2] |
| Athymic mice with NCI-H1435 xenografts | NF1-mutant NSCLC | 50 mg/kg BID | Not Specified | 73% | [1][2] |
| MIA PaCa-2 mouse model | KRAS G12C-mutant Pancreatic | 25 mg/kg BID | 25 days | 41% | [6][7] |
| MIA PaCa-2 mouse model | KRAS G12C-mutant Pancreatic | 50 mg/kg BID | 25 days | 53% | [6][7] |
Table 2: In Vivo Efficacy of this compound in Combination with Adagrasib (MRTX849)
| Animal Model | Tumor Type | Treatment | Treatment Duration | Outcome | Reference |
| MIA PaCa-2 mouse model | KRAS G12C-mutant Pancreatic | Adagrasib (10 mg/kg QD) | 25 days | 94% TGI | [6][7] |
| MIA PaCa-2 mouse model | KRAS G12C-mutant Pancreatic | This compound (25 mg/kg BID) + Adagrasib (10 mg/kg QD) | 25 days | -54% Regression | [6][7] |
| MIA PaCa-2 mouse model | KRAS G12C-mutant Pancreatic | This compound (50 mg/kg BID) + Adagrasib (10 mg/kg QD) | 25 days | -92% Regression (including tumor-free animals) | [6][7] |
Experimental Protocols
In Vivo Tumor Growth Inhibition (TGI) Study
-
Animal Model: Use six- to eight-week-old female athymic nude mice (e.g., Hsd:Athymic Nude-Foxn1nu).[2]
-
Cell Implantation: Subcutaneously inject tumor cells (e.g., NCI-H1435, MIA PaCa-2) mixed with Matrigel into the right hind flank of each mouse.[2]
-
Tumor Monitoring: Monitor tumor growth by measuring tumor volume twice a week. Body weight should also be monitored twice weekly.[2]
-
Randomization: When tumors reach an average volume of approximately 100-200 mm³, randomize the animals into treatment groups (n=5 per group).[2][3]
-
Drug Administration: Administer this compound (e.g., 25 or 50 mg/kg) or vehicle control via oral gavage twice daily (BID).[1][2] For combination studies, administer the partner drug (e.g., adagrasib at 10 mg/kg) once daily (QD).[6][7]
-
Data Analysis: Continue treatment for the specified duration (e.g., 25 days). Calculate tumor growth inhibition (TGI) or regression relative to the vehicle-treated group.[6][7]
Pharmacodynamic (PD) Study
-
Study Setup: Follow steps 1-4 of the TGI study protocol. It is recommended to let tumors grow to a larger average volume (e.g., 250-350 mm³) for easier analysis.[2]
-
Treatment: Administer this compound or vehicle for a shorter duration, for instance, 6 days.[1][2]
-
Tumor Collection: Euthanize the mice and collect the tumors at a specific time point after the last dose (e.g., 4 hours) to assess target engagement.[7]
-
Analysis: Prepare tumor lysates and analyze the levels of phosphorylated ERK (pERK) and total ERK by immunoblotting (Western blot) to determine the extent of MAPK pathway inhibition.[1][2]
Visualizations
References
- 1. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. verastem.com [verastem.com]
- 4. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Discovery of this compound, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Discovery of this compound, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of MRTX0902 in Experimental Models
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for managing potential off-target effects of the SOS1 inhibitor MRTX0902 in experimental models. The information is curated from publicly available preclinical and clinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable and selective inhibitor of Son of Sevenless homolog 1 (SOS1).[1] It functions by disrupting the protein-protein interaction between SOS1 and KRAS, which prevents SOS1 from acting as a guanine nucleotide exchange factor (GEF) for KRAS.[1] This inhibition blocks the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state, thereby suppressing the downstream MAPK signaling pathway (RAF/MEK/ERK).[1]
Q2: How selective is this compound for SOS1?
Preclinical data indicates that this compound is a highly selective inhibitor of SOS1. In a safety panel assessing its activity against 78 different protein targets, this compound demonstrated high selectivity for SOS1, with EC/IC50 values greater than 10 μM for 74 of the targets.[2] It also shows high selectivity for SOS1 over its homolog SOS2 and does not inhibit EGFR.[2]
Q3: What are the known or anticipated off-target effects of this compound in experimental models?
Specific off-target liabilities of this compound have not been extensively detailed in publicly available literature. However, based on the exclusion criteria for the Phase 1/2 clinical trial (NCT05578092) and the known toxicities of other inhibitors targeting the KRAS-MAPK pathway, researchers should be vigilant for the following potential off-target effects in animal models:
-
Gastrointestinal (GI) Toxicity: Nausea, vomiting, and diarrhea are common adverse events associated with inhibitors of the KRAS pathway.[3] The clinical trial protocol for this compound excludes patients with a history of significant GI conditions.[3]
-
Pulmonary Toxicity: The clinical trial excludes patients with a history of pneumonitis or interstitial lung disease, suggesting that monitoring for respiratory distress in animal models is prudent.[3]
-
Cardiac Effects: The exclusion of patients with cardiac abnormalities in the clinical trial suggests that cardiovascular parameters should be monitored in preclinical safety studies.[3]
-
Hepatotoxicity: While not explicitly stated for this compound, liver toxicity can be a concern with orally administered small molecule inhibitors.
It is important to note that in a study combining this compound with the RAF/MEK inhibitor avutometinib in mice, the combination was reported to be well-tolerated with no adverse side effects observed.[4]
Troubleshooting Guide for Off-Target Effects
This section provides guidance on how to identify and manage potential off-target effects during in vivo experiments with this compound.
Issue 1: Animal exhibits signs of gastrointestinal distress (e.g., weight loss, diarrhea, dehydration).
| Potential Cause | Recommended Action |
| On- or off-target GI toxicity of this compound. | 1. Monitor animal health daily: Track body weight, food and water intake, and stool consistency. 2. Dose reduction/interruption: If significant weight loss (>15-20%) or severe diarrhea occurs, consider reducing the dose or temporarily halting treatment. 3. Supportive care: Provide supportive care such as subcutaneous fluids to prevent dehydration and ensure easy access to palatable, moist food. 4. Pathological analysis: At the end of the study, perform a gross necropsy and histopathological examination of the GI tract to assess for any drug-related changes. |
Issue 2: Animal displays signs of respiratory distress (e.g., increased respiratory rate, labored breathing).
| Potential Cause | Recommended Action |
| Potential for drug-induced pneumonitis or interstitial lung disease. | 1. Closely monitor respiratory rate and effort. 2. Immediate action: If respiratory distress is observed, the animal should be euthanized to prevent suffering and a thorough necropsy performed. 3. Histopathology: Collect lung tissue for histopathological analysis to look for signs of inflammation, fibrosis, or other drug-induced lung injury. |
Issue 3: Unexpected changes in cardiovascular parameters.
| Potential Cause | Recommended Action |
| Potential for off-target cardiovascular effects. | 1. Baseline and on-treatment monitoring: If feasible in your animal model, monitor heart rate and blood pressure. For more detailed studies, consider electrocardiogram (ECG) monitoring. 2. Necropsy and Histopathology: At the end of the study, perform a gross examination of the heart and collect tissue for histopathological analysis. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vivo Efficacy of this compound Monotherapy in a Pancreatic Cancer Xenograft Model (MIA PaCa-2)
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) |
| This compound | 25 mg/kg, twice daily (BID) | 41% |
| This compound | 50 mg/kg, twice daily (BID) | 53% |
Source: Adapted from preclinical studies.[5]
Table 2: In Vivo Efficacy of this compound in Combination with Adagrasib (MRTX849) in a Pancreatic Cancer Xenograft Model (MIA PaCa-2)
| Treatment Group | Dose and Schedule | Tumor Growth/Regression |
| Adagrasib | 10 mg/kg, once daily (QD) | 94% TGI |
| Adagrasib + this compound | 10 mg/kg QD + 25 mg/kg BID | -54% Regression |
| Adagrasib + this compound | 10 mg/kg QD + 50 mg/kg BID | -92% Regression |
Source: Adapted from preclinical studies.[5]
Key Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in Xenograft Models
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., MIA PaCa-2 pancreatic cancer cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Allow tumors to reach a predetermined average volume (e.g., 100-200 mm³). Randomize animals into treatment and control groups.
-
Drug Formulation and Administration:
-
Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in water).
-
Administer this compound via oral gavage at the desired dose and schedule (e.g., 25 or 50 mg/kg, twice daily).[1]
-
The vehicle is administered to the control group.
-
-
Monitoring:
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor animal body weight and overall health status daily.
-
-
Endpoint: Continue treatment for a specified duration (e.g., 25 days) or until tumors reach a predetermined maximum size. Euthanize animals and collect tumors for further analysis.
-
Data Analysis: Calculate tumor growth inhibition (TGI) or tumor regression for each treatment group compared to the vehicle control.
Protocol 2: Pharmacodynamic (PD) Analysis of pERK Inhibition in Tumors
-
Study Design: Use a similar xenograft model as described in Protocol 1.
-
Treatment: Administer this compound (or combination therapy) for a specified period (e.g., 6 days).
-
Tissue Collection: At a defined time point after the final dose (e.g., 4 hours), euthanize the animals and excise the tumors.
-
Protein Extraction: Immediately snap-freeze the tumors in liquid nitrogen or process them for protein lysate preparation using appropriate lysis buffers containing phosphatase and protease inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (pERK) and total ERK.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
-
Quantification: Quantify the band intensities to determine the ratio of pERK to total ERK, which indicates the level of MAPK pathway inhibition.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Design and Discovery of this compound, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
improving the solubility and stability of MRTX0902 for laboratory use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility and stability of MRTX0902 for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Acetonitrile.[1][2] For in vitro studies, DMSO is commonly used. It is crucial to use fresh, anhydrous DMSO as the presence of moisture can significantly reduce the solubility of the compound.[3]
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
A2: If you encounter difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:
-
Warming: Gently warm the solution to 37°C or up to 60°C.[1][4]
-
Ultrasonication: Use an ultrasonic bath to aid dissolution.[1][4]
-
Fresh DMSO: Ensure you are using a new, unopened bottle of anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][3]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical for maintaining the stability of this compound.
-
Powder: Store the solid form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1][5]
-
In Solvent: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3][4] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3][4]
Q4: Is this compound stable in aqueous solutions?
A4: this compound has poor aqueous solubility.[6] For in vivo oral administration, it is often prepared as a suspension.[7] Working solutions for in vivo experiments should be freshly prepared on the day of use.[1]
Q5: Are there any salt forms of this compound with improved solubility?
A5: Yes, a fumarate salt of this compound has been developed to address the poor solubility of the free base.[6] The crystallization process for the fumarate salt can be performed in THF at room temperature or in EtOH at 75°C.[6]
Troubleshooting Guides
Issue: Precipitation of this compound in cell culture media.
-
Problem: The compound precipitates out of solution when added to aqueous cell culture media.
-
Cause: This is likely due to the low aqueous solubility of this compound. The final concentration of DMSO in the media may also be too low to maintain solubility.
-
Solution:
-
Decrease Final Concentration: Lower the final working concentration of this compound in your experiment.
-
Increase DMSO Concentration: Ensure the final DMSO concentration in your cell culture media does not exceed a level that is toxic to your cells (typically <0.5%), but is sufficient to maintain solubility. You may need to perform a vehicle control experiment to assess the effect of DMSO on your cells.
-
Use a Formulation: Consider using a formulation approach, such as complexation with cyclodextrins, to enhance aqueous solubility.
-
Issue: Inconsistent results in in vivo studies.
-
Problem: High variability in experimental outcomes between different animal cohorts.
-
Cause: This could be due to inconsistent dosing formulations. The poor solubility of this compound can lead to non-homogeneous suspensions, resulting in inaccurate dosing.
-
Solution:
-
Homogenize Suspension: Ensure the oral suspension is thoroughly homogenized before each administration.
-
Fresh Preparation: Prepare the formulation fresh for each day of dosing.[1]
-
Particle Size Reduction: For poorly soluble drugs, reducing particle size can improve dissolution and absorption.[8] While a specific protocol for this compound is not available, techniques like micronization could be explored.
-
Quantitative Data Summary
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | DMSO | 12.5 mg/mL (32.18 mM) | [1] |
| DMSO | 100 mg/mL (257.42 mM) | [3] | |
| Acetonitrile | Soluble | [2] | |
| Water | Insoluble | [3] | |
| Storage Stability (Powder) | -20°C | 3 years | [1][3] |
| 4°C | 2 years | [5] | |
| Storage Stability (In Solvent) | -80°C | 6 months | [1][3][4] |
| -20°C | 1 month | [1][3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
To aid dissolution, warm the tube to 37°C and vortex.[4] If necessary, use an ultrasonic bath for a short period.[4]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][3][4]
-
Protocol 2: Preparation of an Oral Suspension of this compound for In Vivo Studies
This protocol is adapted from a formulation used for in vivo studies with this compound.[7]
-
Materials:
-
This compound powder
-
0.5% Methylcellulose (MC) (4000 cps) in water
-
0.2% Tween 80 in water
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by dissolving Tween 80 in the methylcellulose solution.
-
Add the this compound powder to the vehicle.
-
Homogenize the suspension using a suitable method (e.g., vortexing, sonication) until a uniform suspension is achieved.
-
Prepare the suspension fresh daily before administration to the animals.
-
Visualizations
Caption: Experimental workflows for preparing this compound solutions.
Caption: Troubleshooting logic for this compound dissolution.
Caption: this compound inhibits the SOS1-mediated activation of KRAS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Discovery of this compound, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Navigating Variability in Cancer Cell Line Sensitivity to MRTX0902: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and addressing the variability in cancer cell line sensitivity to MRTX0902, a potent and selective SOS1 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during preclinical evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable inhibitor of the Son of sevenless homolog 1 (SOS1) guanine nucleotide exchange factor.[1][2] It functions by disrupting the protein-protein interaction between SOS1 and KRAS.[2][3] This prevents SOS1 from facilitating the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive, GDP-bound state.[1] The inhibition of KRAS activation leads to the suppression of downstream signaling through the RAF/MEK/ERK (MAPK) pathway, which is critical for the proliferation and survival of many cancer cells.[1]
Q2: In which cancer cell lines is this compound expected to be most effective as a monotherapy?
A2: this compound monotherapy has demonstrated anti-proliferative activity in cancer cell lines harboring genetic alterations in the KRAS-MAPK pathway.[3][4] This includes cell lines with mutations in SOS1, PTPN11, BRAF (class III), and NF1.[5][6]
Q3: Why am I observing significant variability in sensitivity to this compound across different cancer cell lines?
A3: Variability in cell line sensitivity to this compound can be attributed to several factors:
-
Genetic Context: The specific mutations within the KRAS-MAPK pathway can influence sensitivity.
-
Expression of SOS2: The presence of the SOS1 homolog, SOS2, can act as a compensatory mechanism, leading to resistance. Cell lines with lower SOS2 expression may exhibit greater sensitivity to this compound.[3]
-
Tumor Suppressor Gene Status: The functional status of tumor suppressor genes like NF1 and PTEN has been implicated in resistance to treatment.[3][4]
-
Receptor Tyrosine Kinase (RTK) Activation: Feedback reactivation of RTKs can bypass SOS1 inhibition and reactivate the MAPK pathway, leading to resistance.[7][8]
Troubleshooting Guide
Problem 1: My cancer cell line of interest shows limited sensitivity to this compound monotherapy.
Possible Cause 1: Compensatory signaling through SOS2.
-
Troubleshooting Step: Assess the expression level of SOS2 in your cell line via Western blot or qPCR.
-
Proposed Solution: If SOS2 expression is high, consider dual inhibition of SOS1 and SOS2. However, be aware that dual inactivation of SOS1 and SOS2 may have toxicity implications.[9]
Possible Cause 2: Presence of resistance mechanisms.
-
Troubleshooting Step: Characterize the genetic background of your cell line, specifically looking for mutations or loss of function in tumor suppressor genes like NF1 and PTEN.[3][4]
-
Proposed Solution: For cell lines with intact RTK signaling, consider combination therapies. This compound has shown synergistic effects with inhibitors of EGFR, RAF, and MEK.[3][4]
Problem 2: I am observing the development of acquired resistance to this compound in my long-term cell culture experiments.
Possible Cause 1: Secondary mutations in KRAS.
-
Troubleshooting Step: Sequence the KRAS gene in your resistant cell lines to identify any newly acquired mutations that might interfere with the mechanism of SOS1 inhibition.[3][7]
Possible Cause 2: Activation of bypass signaling pathways.
-
Troubleshooting Step: Perform phosphoproteomic or transcriptomic analysis to identify upregulated signaling pathways in the resistant cells. This could include activation of other RAS isoforms (e.g., NRAS, HRAS) or parallel pathways like the PI3K-AKT-mTOR pathway.[7][8]
-
Proposed Solution: Based on the identified bypass mechanism, select an appropriate second agent for combination therapy. For example, if the PI3K pathway is activated, a PI3K inhibitor could be combined with this compound.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | This compound IC50 (nM) | Reference |
| MKN1 | Gastric Cancer | Not Specified | 29 | [10] |
| NCI-H1975 | Non-Small Cell Lung | EGFR | <250 | [6] |
| PC9 | Non-Small Cell Lung | EGFR | <250 | [6] |
| LN229 | Glioblastoma | PTPN11 | <250 | [6] |
| OCI-AML5 | Acute Myeloid Leukemia | SOS1 | <250 | [6] |
| HCC1438 | Breast Cancer | NF1 | <250 | [6] |
| NCI-H508 | Colorectal Cancer | BRAF (class III) | <250 | [6] |
| NCI-H1666 | Non-Small Cell Lung | BRAF (class III) | <250 | [6] |
Table 2: In Vivo Efficacy of this compound as a Single Agent and in Combination
| Xenograft Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition (TGI) / Regression | Reference |
| MIA PaCa-2 | Pancreatic Cancer | This compound Monotherapy | 25 mg/kg BID | 41% TGI | [9][11] |
| MIA PaCa-2 | Pancreatic Cancer | This compound Monotherapy | 50 mg/kg BID | 53% TGI | [9][11] |
| MIA PaCa-2 | Pancreatic Cancer | Adagrasib Monotherapy | 10 mg/kg QD | 94% TGI | [9][11] |
| MIA PaCa-2 | Pancreatic Cancer | This compound + Adagrasib | 25 mg/kg BID + 10 mg/kg QD | -54% Regression | [11] |
| MIA PaCa-2 | Pancreatic Cancer | This compound + Adagrasib | 50 mg/kg BID + 10 mg/kg QD | -92% Regression | [11] |
Key Experimental Protocols
1. Cell Proliferation Assay (3D Spheroid)
-
Cell Seeding: Seed cancer cells in ultra-low attachment plates to allow for spheroid formation.
-
Drug Treatment: Treat spheroids with a serial dilution of this compound, either as a single agent or in combination with other inhibitors.
-
Incubation: Incubate the plates for a period of 7-14 days, depending on the cell line's growth rate.
-
Viability Assessment: Measure cell viability using a luminescent-based assay such as CellTiter-Glo®.
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a non-linear regression curve.
2. Western Blot Analysis for Pathway Modulation
-
Cell Lysis: Lyse treated and untreated cancer cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., pERK, total ERK, SOS2, β-actin) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Treatment Administration: Administer this compound (formulated in a suitable vehicle like 0.5% methylcellulose + 0.2% Tween 80) and/or other drugs via oral gavage at the specified doses and schedules.[6]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Efficacy Evaluation: Calculate Tumor Growth Inhibition (TGI) or regression at the end of the study.
Visualizing Key Concepts
References
- 1. Facebook [cancer.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. verastem.com [verastem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 9. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
strategies to mitigate toxicity in MRTX0902 combination therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating toxicity in MRTX0902 combination therapies.
Introduction to this compound
This compound is an orally bioavailable and potent inhibitor of the Son of sevenless homolog 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of KRAS, a key signaling protein frequently mutated in cancer. By binding to SOS1, this compound prevents the interaction between SOS1 and KRAS, thereby inhibiting the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state. This ultimately leads to the suppression of downstream signaling through the MAPK pathway (RAS-RAF-MEK-ERK), which is critical for tumor cell proliferation and survival.
Given its mechanism of action, this compound is being investigated in combination with other targeted therapies, most notably KRAS G12C inhibitors like adagrasib, to achieve a more profound and durable anti-tumor response. The rationale behind this combination is that this compound increases the pool of inactive, GDP-bound KRAS G12C, making it more susceptible to inhibition by covalent inhibitors like adagrasib.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in combination therapies based on clinical data?
A1: In clinical trials, the most frequently reported treatment-related adverse events (TRAEs) for this compound in combination with adagrasib include gastrointestinal issues such as diarrhea, nausea, and vomiting, as well as fatigue and rash.[1][2] These toxicities are generally reported as mild to moderate in severity.
Q2: How can I manage gastrointestinal toxicities like diarrhea and nausea in my preclinical in vivo studies?
A2: For preclinical models experiencing diarrhea, ensure adequate hydration and consider dietary modifications. Anti-diarrheal agents may be used, but careful dose adjustments are necessary to avoid complications. For nausea and vomiting, which can manifest as reduced food intake and weight loss in animal models, providing highly palatable and easily digestible food can be beneficial. Dose modification of the therapeutic agents should also be considered if toxicity is significant.
Q3: What are some strategies to mitigate skin rash observed in animal models?
A3: Skin rash is a known side effect of inhibitors targeting the MAPK pathway. In preclinical studies, maintaining good animal husbandry and hygiene is crucial. If rashes develop, topical emollients can be considered to soothe the skin. In cases of severe rash, a dose reduction or temporary interruption of the treatment may be necessary to allow for recovery.
Q4: I am observing higher than expected cytotoxicity in my in vitro experiments with this compound in combination with another inhibitor. What could be the cause?
A4: Several factors could contribute to unexpected cytotoxicity in vitro:
-
Synergistic Toxicity: The combination of this compound and another inhibitor may have a synergistic cytotoxic effect on your specific cell line that is more pronounced than in other models.
-
Off-Target Effects: At higher concentrations, off-target effects of either compound could become more prominent and contribute to toxicity.
-
Cell Line Sensitivity: The specific genetic background and metabolic state of your cell line can influence its sensitivity to the drug combination.
-
Experimental Conditions: Factors such as cell density, solvent concentration (e.g., DMSO), and incubation time can all impact perceived cytotoxicity. Ensure that the final solvent concentration is at a non-toxic level (typically ≤0.5% for DMSO).
Troubleshooting In Vitro Cytotoxicity
This guide provides solutions to common issues encountered during in vitro experiments involving this compound combination therapies.
| Problem | Potential Cause | Recommended Solution |
| High background signal in cell viability assay (e.g., MTT, CellTiter-Glo) | Contamination of media or reagents. | Use fresh, sterile reagents and media. Filter-sterilize solutions. |
| High cell density leading to nutrient depletion and cell death. | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. | |
| Interference of the compound with the assay chemistry. | Run a control with the compound in cell-free media to check for direct interaction with the assay reagents. | |
| Inconsistent results between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding by gentle pipetting. Use a multichannel pipette for consistency. |
| Pipetting errors. | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Observed toxicity in control (vehicle-treated) cells | Solvent toxicity. | Determine the maximum tolerated solvent concentration for your cell line by running a dose-response curve for the solvent alone. |
| Poor cell health prior to treatment. | Ensure cells are healthy and have a high viability before starting the experiment. Do not use cells that are over-confluent. | |
| Lack of dose-dependent toxicity with the combination | Antagonistic interaction between the compounds. | Re-evaluate the concentrations used. Consider performing a synergy analysis (e.g., using the Chou-Talalay method) to determine if the interaction is synergistic, additive, or antagonistic. |
| Drug degradation. | Check the stability of the compounds in your culture medium over the course of the experiment. |
Data on Preclinical Toxicity
While comprehensive quantitative data on the toxicity of this compound combinations in non-tumorigenic cell lines is limited in publicly available literature, preclinical in vivo studies have generally reported good tolerability. For instance, studies in mouse xenograft models with this compound in combination with the KRAS G12C inhibitor adagrasib did not report significant effects on body weight or other clinical signs of toxicity at efficacious doses.[3]
To assess the therapeutic window of a novel this compound combination in your specific experimental system, it is recommended to perform a dose-response cytotoxicity study in a relevant non-cancerous cell line. For example, if you are studying non-small cell lung cancer, a human bronchial epithelial cell line (e.g., BEAS-2B) could be used as a control.
Table 1: Example Data Layout for In Vitro Cytotoxicity Assessment
| Cell Line | Compound(s) | IC50 (µM) |
| Cancer Cell Line (e.g., NCI-H358) | This compound | [Experimental Value] |
| Adagrasib | [Experimental Value] | |
| This compound + Adagrasib (1:1 ratio) | [Experimental Value] | |
| Non-Cancerous Cell Line (e.g., BEAS-2B) | This compound | [Experimental Value] |
| Adagrasib | [Experimental Value] | |
| This compound + Adagrasib (1:1 ratio) | [Experimental Value] |
Researchers should generate this data as part of their experimental workflow to determine the selectivity of the combination therapy.
Signaling Pathways and Experimental Workflows
RAS-MAPK Signaling Pathway and Inhibition
The diagram below illustrates the central role of SOS1 in activating KRAS and the downstream MAPK pathway. It also shows the points of intervention for this compound and a KRAS G12C inhibitor like adagrasib.
References
Technical Support Center: Interpreting Unexpected Phenotypes in MRTX0902-Treated Cells
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing the SOS1 inhibitor MRTX0902 in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret and address unexpected cellular phenotypes.
Troubleshooting Guide
This section addresses specific unexpected outcomes you may encounter during your experiments with this compound.
Question 1: We are treating our KRAS-mutant cancer cell line with this compound, but we observe incomplete or weak inhibition of cell proliferation. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Compensatory Signaling through SOS2: The SOS1 homolog, SOS2, can sometimes compensate for the inhibition of SOS1, leading to continued RAS activation.[1][2][3]
-
Recommendation: Assess the expression level of SOS2 in your cell line via Western blot or qPCR. Cell lines with high SOS2 expression may be less sensitive to this compound monotherapy.[1][4] Consider dual inhibition of SOS1 and SOS2 if a suitable SOS2 inhibitor is available, or use RNAi to knockdown SOS2 expression.
-
-
Intrinsic Resistance Mechanisms: Pre-existing mutations in genes other than KRAS can confer intrinsic resistance to SOS1 inhibition.
-
Recommendation: Perform genomic and transcriptomic analysis of your cell line to identify any co-mutations in key signaling pathways, such as the PI3K/AKT/mTOR pathway or other components of the MAPK pathway.[5][6] Loss of function of tumor suppressors like NF1 and PTEN has been implicated in resistance.[1][2][5]
-
-
Suboptimal Drug Concentration or Exposure: The effective concentration of this compound can vary between different cell lines.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. We recommend a starting range based on published IC50 values (e.g., 29 nM in MKN1 cells), but this may need to be optimized.[7]
-
Question 2: We observe an initial inhibition of pERK levels upon this compound treatment, but the signal rebounds after prolonged exposure. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Feedback Reactivation of Receptor Tyrosine Kinases (RTKs): Inhibition of the MAPK pathway can lead to a feedback loop that reactivates upstream RTKs, such as EGFR, which in turn reactivates RAS signaling.[5][6][8]
-
Recommendation: Co-treat your cells with this compound and an appropriate RTK inhibitor (e.g., an EGFR inhibitor like osimertinib if relevant for your cancer type).[9] Analyze pERK levels at different time points to see if the rebound is suppressed.
-
-
Adaptive Resistance: Cancer cells can adapt to targeted therapies by rewiring their signaling pathways.[6][8]
-
Recommendation: Investigate other signaling pathways that might be compensating for MAPK inhibition. A phospho-proteomics screen could be a valuable tool to identify these changes. Consider combination therapies that target these identified adaptive pathways.
-
Question 3: We are seeing unexpected changes in cell morphology or adhesion after this compound treatment. What could this indicate?
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects or Cellular Stress: While this compound is a selective SOS1 inhibitor, high concentrations or prolonged exposure could lead to off-target effects or induce a cellular stress response.[10]
-
Recommendation: Titrate down the concentration of this compound to the lowest effective dose. Perform cell viability and apoptosis assays to determine if the morphological changes are associated with cytotoxicity.
-
-
Phenotypic Transformation: Resistance to MAPK pathway inhibitors can sometimes be associated with phenotypic changes, such as epithelial-to-mesenchymal transition (EMT).[5][6]
-
Recommendation: Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) by Western blot or immunofluorescence to determine if your cells are undergoing EMT.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available and potent inhibitor of the guanine nucleotide exchange factor (GEF) Son of sevenless homolog 1 (SOS1).[7][11] It works by selectively binding to SOS1 and disrupting its interaction with KRAS.[1][12] This prevents SOS1 from catalyzing the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive, GDP-bound state.[11] This leads to the downregulation of the downstream MAPK signaling pathway (RAF/MEK/ERK), which inhibits the proliferation and survival of cancer cells with mutations in this pathway.[1][11]
Q2: In which cancer types is this compound expected to be most effective?
This compound is expected to be most effective in cancers that are dependent on KRAS nucleotide loading for their growth and survival.[1] This includes cancers with activating mutations in KRAS itself, as well as those with mutations in upstream components of the MAPK pathway that lead to hyperactivation of KRAS, such as mutations in receptor tyrosine kinases (RTKs), NF1, and PTPN11.[13][14]
Q3: What are the known resistance mechanisms to this compound?
Resistance to this compound can be intrinsic or acquired.
-
Intrinsic resistance can be caused by the presence of co-mutations that activate parallel survival pathways, or by high levels of the SOS1 homolog SOS2, which can compensate for SOS1 inhibition.[1][4]
-
Acquired resistance can develop through several mechanisms, including:
Q4: Is this compound effective as a monotherapy?
While this compound has shown anti-tumor activity as a single agent in some preclinical models, its efficacy is often enhanced when used in combination with other targeted therapies.[1][14] For example, combining this compound with a KRAS G12C inhibitor like adagrasib can lead to deeper and more durable anti-tumor responses.[1][2] Combination with EGFR or RAF/MEK inhibitors has also shown promise.[1][5]
Data Presentation
Table 1: In Vitro Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Relevant Mutation(s) | This compound IC50 (3D Viability) | Reference |
| NCI-H1975 | NSCLC | EGFR L858R/T790M | <250 nM | [14] |
| PC9 | NSCLC | EGFR ex19del | <250 nM | [14] |
| LN229 | Glioblastoma | PTPN11 A72S | <250 nM | [14] |
| OCI-AML5 | AML | SOS1 | <250 nM | [14] |
| HCC1438 | Breast Cancer | NF1 | <250 nM | [14] |
| NCI-H508 | Colon Cancer | BRAF Class III | <250 nM | [14] |
| NCI-H1666 | NSCLC | BRAF Class III | <250 nM | [14] |
| MKN1 | Gastric Cancer | Not Specified | 29 nM | [7] |
Table 2: In Vivo Tumor Growth Inhibition by this compound Monotherapy
| Xenograft Model | Cancer Type | Relevant Mutation | This compound Dose | Tumor Growth Inhibition (%) | Reference |
| NCI-H1435 | NSCLC | NF1 K615N | 25 mg/kg BID | 50 | [1] |
| NCI-H1435 | NSCLC | NF1 K615N | 50 mg/kg BID | 73 | [1] |
| RL95-2 | Endometrial Cancer | SOS1 N233I | 50 mg/kg BID | Significant | [14] |
| MKN74 | Gastric Cancer | NF1 X547 | 50 mg/kg BID | Significant | [14] |
Experimental Protocols
Protocol 1: Western Blot for pERK and Total ERK
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Load samples onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1 hour.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software. Normalize pERK levels to total ERK.
-
Visualizations
Caption: Mechanism of action of this compound in the KRAS signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrmeetingnews.org [aacrmeetingnews.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Facebook [cancer.gov]
- 12. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 14. verastem.com [verastem.com]
Validation & Comparative
comparing the efficacy of MRTX0902 to other SOS1 inhibitors like BI-3406
In the landscape of targeted cancer therapy, the inhibition of Son of Sevenless homolog 1 (SOS1), a crucial guanine nucleotide exchange factor for KRAS, has emerged as a promising strategy for treating KRAS-driven cancers. This guide provides an objective comparison of the efficacy of two prominent SOS1 inhibitors, MRTX0902 and BI-3406, based on available preclinical data. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the therapeutic potential of these compounds.
Mechanism of Action
Both this compound and BI-3406 are potent and selective small molecule inhibitors that target the catalytic domain of SOS1. By binding to SOS1, they disrupt its interaction with KRAS, thereby preventing the exchange of GDP for GTP and locking KRAS in its inactive state. This leads to the downstream suppression of the MAPK signaling pathway (RAS-RAF-MEK-ERK), which is hyperactivated in many cancers and plays a central role in cell proliferation, differentiation, and survival.[1][2][3]
Comparative Efficacy: In Vitro Studies
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and BI-3406 in various cancer cell lines. Lower IC50 values are indicative of higher potency. It is important to note that direct comparisons should be made with caution as the experimental conditions may vary between studies.
| Cell Line | KRAS Mutation | This compound IC50 (nM) | BI-3406 IC50 (nM) | Reference |
| NCI-H358 | G12C | - | 24 | [4] |
| MIA PaCa-2 | G12C | <250 | 9-220 | [1][2] |
| A549 | G12S | - | 9-220 | [1] |
| DLD-1 | G13D | - | 36 | [4] |
| NCI-H23 | G12C | - | 9-220 | [1] |
| SW620 | G12V | - | 9-220 | [1] |
| LoVo | G13D | - | 9-220 | [1] |
| OCI-AML5 | SOS1 Mutant | <250 | - | [5] |
| LN229 | PTPN11 Mutant | <250 | - | [5] |
| HCC1438 | NF1 Mutant | <250 | - | [5] |
| NCI-H508 | BRAF Class III | <250 | - | [5] |
| NCI-H1666 | BRAF Class III | <250 | - | [5] |
| PC9 | EGFR Mutant | <250 | - | [5] |
| NCI-H1975 | EGFR Mutant | <250 | - | [5] |
| MKN1 | KRAS WT (amplified) | 39.6 (pERK) | - | [6] |
Comparative Efficacy: In Vivo Studies
The antitumor activity of this compound and BI-3406 has been evaluated in xenograft models. The following table summarizes the tumor growth inhibition (TGI) data.
| Inhibitor | Dose and Schedule | Xenograft Model | Tumor Growth Inhibition (TGI) / Regression | Reference |
| This compound | 25 mg/kg BID | MIA PaCa-2 (KRAS G12C) | 41% TGI | [7][8] |
| 50 mg/kg BID | MIA PaCa-2 (KRAS G12C) | 53% TGI | [7][8] | |
| 25 mg/kg BID + Adagrasib (10 mg/kg QD) | MIA PaCa-2 (KRAS G12C) | -54% Regression | [7][9] | |
| 50 mg/kg BID + Adagrasib (10 mg/kg QD) | MIA PaCa-2 (KRAS G12C) | -92% Regression | [7][9] | |
| 25 mg/kg BID | NCI-H1435 (NF1 K615N) | 50% TGI | [2] | |
| 50 mg/kg BID | NCI-H1435 (NF1 K615N) | 73% TGI | [2] | |
| BI-3406 | 50 mg/kg BID | A549 (KRAS G12S) | Significant TGI | [10] |
| 50 mg/kg BID | LoVo (KRAS G13D) | Significant TGI | [10] | |
| 50 mg/kg BID | SW620 (KRAS G12V) | Significant TGI | [10] | |
| 50 mg/kg BID + Trametinib (0.1-0.125 mg/kg BID) | MIA PaCa-2 (KRAS G12C) | Substantial Regressions | [10] | |
| 100 mg/kg + MRTX1133 (30 mg/kg) | KRAS G12D Allografts | Enhanced Antitumor Effect | [3] |
Experimental Protocols
In Vitro Cell Proliferation Assay (General Protocol)
A common method to assess the anti-proliferative effects of SOS1 inhibitors is the 3D cell proliferation assay.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into ultra-low attachment microplates to promote the formation of 3D spheroids.
-
Compound Preparation: this compound or BI-3406 is serially diluted to a range of concentrations.
-
Treatment: The cell spheroids are treated with the various concentrations of the inhibitors.
-
Incubation: The plates are incubated for a period of 7 to 14 days to allow for effects on cell proliferation.
-
Viability Assessment: Cell viability is measured using a luminescent cell viability assay, such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The luminescence data is used to generate dose-response curves and calculate the IC50 values.
In Vivo Xenograft Studies (General Protocol)
-
Animal Models: Immunocompromised mice (e.g., athymic nude mice or NOD-SCID mice) are typically used for xenograft studies.[2]
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. This compound or BI-3406 is administered orally at specified doses and schedules.[1][2]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Discussion and Conclusion
Both this compound and BI-3406 demonstrate potent inhibition of SOS1 and significant anti-proliferative activity in a range of KRAS-mutant cancer cell lines. In vivo studies confirm their ability to inhibit tumor growth as monotherapies and show enhanced efficacy when used in combination with other targeted agents, such as MEK inhibitors or direct KRAS inhibitors.[7][10]
This compound has been investigated in a broader range of cancer cell lines with mutations in upstream regulators of RAS signaling, such as PTPN11, NF1, and SOS1 itself, and has shown activity in these contexts.[5] BI-3406 has been extensively characterized in combination with MEK inhibitors, highlighting the potential to overcome adaptive resistance mechanisms.[10]
References
- 1. verastem.com [verastem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UCSF Non-Small Cell Lung Cancer Trial → Combination Therapies With Adagrasib in Patients With Advanced NSCLC With KRAS G12C Mutation [clinicaltrials.ucsf.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Discovery of this compound, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Assessing the Specificity of the SOS1 Inhibitor MRTX0902 Through Kinome Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies that inhibit specific nodes within signaling pathways represents a cornerstone of modern oncology. MRTX0902, a potent and selective inhibitor of the Son of Sevenless homolog 1 (SOS1), has emerged as a promising therapeutic agent by disrupting the interaction between SOS1 and KRAS, a critical node in the RAS/MAPK signaling cascade.[1][2][3] This guide provides a comprehensive assessment of the specificity of this compound through available screening data and compares its selectivity profile with other notable SOS1 inhibitors, BI-3406 and BAY-293.
Introduction to this compound and SOS1 Inhibition
SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state.[1][2][3] By inhibiting the SOS1:KRAS protein-protein interaction, this compound effectively reduces the pool of active KRAS-GTP, thereby attenuating downstream signaling through the MAPK pathway.[1][3][4] This mechanism of action holds significant therapeutic potential for cancers driven by KRAS mutations.
The specificity of a targeted inhibitor is a critical determinant of its therapeutic window and potential for off-target toxicities. Kinome screening and broad target safety panels are indispensable tools for evaluating the selectivity of small molecule inhibitors like this compound.
Comparative Kinome and Safety Panel Screening
To provide a clear comparison of the selectivity of this compound with other SOS1 inhibitors, the following tables summarize the available data from kinome and safety panel screens.
Table 1: Potency and Selectivity of SOS1 Inhibitors
| Compound | Target | IC50/Ki (nM) | SOS2 Inhibition (IC50, nM) | EGFR Inhibition (IC50, nM) |
| This compound | SOS1 | 2 (Ki) | >10,000 | >10,000 |
| BI-3406 | SOS1 | 5 (IC50) | >10,000 | Not Reported |
| BAY-293 | SOS1 | 21 (IC50) | >20,000 | Not Reported |
Data sourced from multiple publications.[1][5][6][7][8][9]
Table 2: Off-Target Profile of this compound from Safety Panel Screen
This compound was evaluated against a safety panel of 78 targets. For 74 of these targets, the EC50 or IC50 was determined to be greater than 10 µM, indicating a high degree of selectivity.
| Target Class | Number of Targets with IC50/EC50 > 10 µM |
| Kinases | Data not fully disclosed |
| GPCRs | Data not fully disclosed |
| Ion Channels | Data not fully disclosed |
| Nuclear Receptors | Data not fully disclosed |
| Transporters | Data not fully disclosed |
| Other Enzymes | Data not fully disclosed |
Detailed data for the 78-target panel is located in the supplementary information of the source publication.[1]
Table 3: Off-Target Profile of BI-3406 from Kinome and Safety Screens
BI-3406 was screened against a panel of 368 kinases and a separate panel of 44 other off-targets.
| Screening Panel | Concentration | Results |
| 368 Kinase Panel | 5 µM | No off-target hits observed |
| 44 Off-Target Panel | 10 µM | 10 hits observed (e.g., alpha A1 antagonism IC50 = 6 µM) |
Detailed data is available in a downloadable Excel file from the opnMe portal.[6][7]
Table 4: Off-Target Profile of BAY-293 from Kinome and Safety Screens
BAY-293 was evaluated against a panel of 358 kinases and a lead profiling screen of 77 targets.
| Screening Panel | Concentration | Results |
| 358 Kinase Panel | 1 µM | >67% remaining activity for the majority of kinases, indicating high selectivity. |
| 77 Target Lead Profiling | Not specified | Binding to several aminergic GPCRs and transporters was observed. Closest off-targets include HTR2A (Ki = 133.44 nM), ADRA2C (Ki = 130.87 nM), HRH2 (Ki = 139.82 nM), HTR1D (Ki = 181.12 nM), TMEM97 (Ki = 179.81 nM), CHRM1 (Ki = 237.75 nM), and ADRA1D (Ki = 337.65 nM). |
Data sourced from the Chemical Probes Portal.[5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. The following are outlines of the key assays used to assess the specificity of this compound and its comparators.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1:KRAS Interaction
This biochemical assay is a primary method for quantifying the potency of inhibitors that disrupt the SOS1:KRAS protein-protein interaction.
Principle: The assay relies on the proximity-based fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., d2) conjugated to antibodies that recognize tagged SOS1 and KRAS proteins, respectively. When SOS1 and KRAS interact, the fluorophores are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.
General Protocol:
-
Recombinant, tagged human SOS1 and KRAS proteins are incubated in an assay buffer.
-
Test compounds are added at various concentrations.
-
Antibodies conjugated to the HTRF donor and acceptor fluorophores are added.
-
The reaction is incubated to allow for binding to reach equilibrium.
-
The HTRF signal is read on a compatible plate reader at two wavelengths (emission of the donor and acceptor).
-
The ratio of the acceptor to donor signal is calculated, and IC50 values are determined by plotting the signal ratio against the compound concentration.
In-Cell Western (ICW) Assay for pERK Inhibition
This cell-based assay is used to determine the functional consequence of SOS1 inhibition on the downstream MAPK pathway by measuring the phosphorylation of ERK (pERK).
Principle: The In-Cell Western assay is a quantitative immunofluorescence method performed in a microplate format. Cells are treated with the inhibitor, fixed, and permeabilized. Primary antibodies specific for total ERK and phosphorylated ERK are then added, followed by fluorescently labeled secondary antibodies. The fluorescence intensity is measured using an imaging system, and the ratio of pERK to total ERK is calculated to determine the extent of pathway inhibition.
General Protocol:
-
Cancer cell lines (e.g., MKN1) are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a dose range of the test compound for a specified time.
-
The cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
A blocking solution is added to prevent non-specific antibody binding.
-
Primary antibodies against pERK and total ERK are added and incubated.
-
After washing, fluorescently labeled secondary antibodies (e.g., IRDye-conjugated) are added.
-
The plate is washed again, and the fluorescence is read on an infrared imaging system.
-
The ratio of the pERK signal to the total ERK signal is calculated, and IC50 values are determined.
Kinome Screening (Example: KINOMEscan™)
Broad kinase profiling is essential to identify potential off-target kinase interactions. The KINOMEscan™ platform is a widely used competition binding assay.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase that binds to the solid support is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
General Protocol:
-
A library of DNA-tagged kinases is used.
-
Each kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM or 10 µM).
-
After incubation, the unbound kinase is washed away.
-
The amount of kinase bound to the solid support is quantified using qPCR.
-
The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the compound to the kinase.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: SOS1-KRAS Signaling Pathway and this compound Inhibition.
Caption: Kinome Screening Experimental Workflow.
Conclusion
The available data demonstrates that this compound is a highly potent and selective inhibitor of SOS1. Its specificity, as suggested by the 78-target safety panel screen, appears favorable, with minimal off-target activity at concentrations significantly higher than its on-target potency. When compared to other SOS1 inhibitors like BI-3406 and BAY-293, this compound exhibits a comparable, if not superior, selectivity profile based on the currently accessible data. BI-3406 also shows high selectivity across a large kinase panel, while BAY-293 has some documented off-target interactions with GPCRs and transporters, albeit at concentrations much higher than its SOS1 inhibitory activity.
For drug development professionals, the high specificity of this compound is a promising attribute that may translate to a better safety profile in clinical settings. The detailed experimental protocols provided herein offer a foundation for further comparative studies and a deeper understanding of the methodologies used to characterize these important therapeutic agents. The continued investigation and transparent reporting of comprehensive kinome screening data are paramount for the objective assessment and advancement of targeted cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrmeetingnews.org [aacrmeetingnews.org]
- 5. Probe BAY-293 | Chemical Probes Portal [chemicalprobes.org]
- 6. Pardon Our Interruption [opnme.com]
- 7. opnme.com [opnme.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of MRTX0902 and KRAS G12C Inhibitor Monotherapy in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the distinct mechanisms and therapeutic potential of targeting the KRAS pathway through SOS1 inhibition with MRTX0902 versus direct KRAS G12C inhibition.
This guide provides a comprehensive comparison of two prominent strategies in the targeted therapy of KRAS-mutant cancers: the SOS1 inhibitor this compound and direct KRAS G12C inhibitors. By examining their mechanisms of action, preclinical efficacy, and available clinical data, this analysis aims to equip researchers with the knowledge to better understand their distinct and potentially synergistic roles in cancer treatment.
Introduction: Targeting the Elusive KRAS
Mutations in the KRAS oncogene are among the most common drivers of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets. The development of covalent inhibitors specifically targeting the KRAS G12C mutation marked a significant breakthrough in oncology. However, challenges such as acquired resistance have prompted the exploration of alternative and combination therapeutic strategies. One such approach is the inhibition of Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF) crucial for activating KRAS. This compound is a potent and selective inhibitor of SOS1. This guide offers a comparative analysis of this compound monotherapy and KRAS G12C inhibitor monotherapy.
Mechanism of Action: Two Sides of the Same Pathway
While both this compound and KRAS G12C inhibitors aim to suppress oncogenic KRAS signaling, they do so through distinct mechanisms.
This compound: The Upstream Regulator
This compound is an orally bioavailable small molecule that inhibits the interaction between SOS1 and KRAS.[1][2] SOS1 facilitates the exchange of GDP for GTP on KRAS, a critical step in its activation.[3] By binding to SOS1, this compound prevents this nucleotide exchange, effectively trapping KRAS in its inactive, GDP-bound state.[4] This upstream inhibition can theoretically impact various KRAS isoforms and is not limited to a specific mutation.[5]
KRAS G12C Inhibitors: The Direct Approach
KRAS G12C inhibitors, such as sotorasib and adagrasib, are covalent inhibitors that specifically and irreversibly bind to the cysteine residue of the G12C mutant KRAS protein.[6][7] This binding locks the KRAS G12C protein in its inactive GDP-bound conformation, thereby blocking downstream signaling.[6] Their mechanism is highly specific to tumors harboring the KRAS G12C mutation.
Below is a diagram illustrating the distinct points of intervention of this compound and KRAS G12C inhibitors in the KRAS signaling pathway.
References
- 1. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. youtube.com [youtube.com]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Revolutionizing EGFR-Mutant NSCLC Treatment: A Comparative Guide to the Synergistic Effects of MRTX0902 and EGFR Inhibitors
For Immediate Release
In the landscape of targeted cancer therapy, the combination of the novel SOS1 inhibitor, MRTX0902, with established epidermal growth factor receptor (EGFR) inhibitors is emerging as a powerful strategy to overcome resistance and enhance anti-tumor activity in non-small cell lung cancer (NSCLC). This guide provides a comprehensive evaluation of the synergistic effects of this combination, offering researchers, scientists, and drug development professionals a detailed comparison supported by preclinical experimental data.
The Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor that plays a critical role in activating KRAS, a key downstream effector in the EGFR signaling pathway. This compound is a potent and selective SOS1 inhibitor that disrupts the interaction between SOS1 and KRAS.[1] By inhibiting SOS1, this compound prevents the loading of GTP onto KRAS, thereby attenuating the activation of the downstream MAPK signaling cascade. This mechanism provides a strong rationale for combining this compound with EGFR inhibitors to achieve a more profound and durable blockade of oncogenic signaling.
Comparative Analysis of Preclinical Data
Preclinical studies have demonstrated significant synergy when combining this compound with the third-generation EGFR inhibitor, osimertinib, in EGFR-mutant NSCLC models. This combination leads to a more potent and sustained inhibition of key signaling pathways, enhanced cancer cell death, and superior anti-tumor efficacy compared to either agent alone.[2][3]
In Vitro Synergistic Effects
The combination of this compound and osimertinib has been shown to result in a deeper and more sustained inhibition of both the MAPK and PI3K/AKT signaling pathways in EGFR-mutant NSCLC cell lines.[2][3] This enhanced signaling blockade translates to a significant increase in apoptosis and a greater inhibition of three-dimensional (3D) cell viability.[2][3]
| Cell Line | EGFR Mutation | Parameter | This compound + Osimertinib Combination Effect | Reference |
| PC9 | Exon 19 deletion | Active RAS levels | 27-72% reduction | [4] |
| PC9 | Exon 19 deletion | pERK signaling | 76-96% suppression | [4] |
| PC9 | Exon 19 deletion | pAKT signaling | 76-96% suppression | [4] |
| PC9 | Exon 19 deletion | Apoptosis | Additive cell death | [4] |
| NCI-H1975 | L858R/T790M | 3D Cell Viability | Enhanced inhibition | [2][3] |
| NCI-H1975 | L858R/T790M | Apoptosis | Increased apoptosis | [2][3] |
In Vivo Anti-Tumor Efficacy
In animal models of EGFR-mutant NSCLC, the combination of this compound and osimertinib demonstrated significantly greater anti-tumor activity than osimertinib monotherapy.[2][3] This included instances of tumor regression, highlighting the potent synergistic effect of this dual-targeted approach.[4]
| Xenograft Model | EGFR Mutation | Treatment | Outcome | Reference |
| PC9 | Exon 19 deletion | This compound + Osimertinib | -35% tumor regression | [4] |
| PC9 | Exon 19 deletion | Osimertinib alone | 98% tumor growth inhibition | [4] |
| NCI-H1975 | L858R/T790M | This compound + Osimertinib | -43% tumor regression | [4] |
| NCI-H1975 | L858R/T790M | Osimertinib alone | 72% tumor growth inhibition | [4] |
Experimental Protocols
The following are summaries of the experimental methodologies used to generate the preclinical data.
3D Cell Viability Assay
EGFR-mutant NSCLC cells (PC9 and NCI-H1975) were cultured in ultra-low attachment plates to promote the formation of 3D spheroids. Spheroids were then treated with this compound, osimertinib, or the combination of both drugs for a specified period. Cell viability was assessed using the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
Western Blot Analysis for Signaling Pathway Inhibition
Cells were treated with this compound, an EGFR inhibitor, or the combination for various time points. Following treatment, cell lysates were prepared and subjected to SDS-PAGE and transferred to a membrane. The membranes were probed with primary antibodies specific for phosphorylated and total forms of key signaling proteins such as ERK and AKT. The levels of protein phosphorylation were quantified to assess the degree of pathway inhibition.
Apoptosis Assay
Apoptosis was measured using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Cells were treated with the respective inhibitors, and the percentage of apoptotic cells (Annexin V positive) was determined.
In Vivo Tumor Xenograft Studies
Human EGFR-mutant NSCLC cells were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were randomized to receive vehicle, this compound, an EGFR inhibitor, or the combination of both agents. Tumor growth was monitored regularly, and the anti-tumor efficacy was evaluated by comparing tumor volumes between the different treatment groups.
Visualizing the Synergy: Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated using the DOT language.
Conclusion
The combination of the SOS1 inhibitor this compound with EGFR inhibitors represents a highly promising therapeutic strategy for EGFR-mutant NSCLC. Preclinical evidence strongly supports the synergistic nature of this combination, which leads to a more comprehensive blockade of the oncogenic signaling pathway, resulting in enhanced cancer cell killing and superior anti-tumor efficacy. The ongoing clinical evaluation of this compound, including in patients with EGFR mutations, will be crucial in translating these encouraging preclinical findings into tangible benefits for patients.[5][6][7] This comparative guide underscores the potential of this combination therapy to address the challenge of acquired resistance to EGFR inhibitors and improve outcomes for patients with this common form of lung cancer.
References
- 1. This compound / BMS [delta.larvol.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Facebook [cancer.gov]
- 7. Studypages - A Phase 1/2 Study of this compound in Solid Tumors With Mutations in the KRAS MAPK Pathway [trials.ohsu.edu]
Validating MRTX0902's Inhibition of SOS1-Mediated Nucleotide Exchange: A Comparative Guide
MRTX0902 is an orally available and potent small molecule inhibitor that targets Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF) for the RAS subfamily of small GTPases.[1][2] By disrupting the protein-protein interaction (PPI) between SOS1 and KRAS, this compound prevents the exchange of GDP for GTP, thereby locking KRAS in its inactive, GDP-bound state.[2][3] This mechanism of action effectively blocks downstream signaling through the MAPK pathway, which is often hyperactivated in cancers with KRAS mutations.[1][2][4] This guide provides a comparative analysis of this compound with other SOS1 inhibitors and details the experimental protocols used to validate its inhibitory activity.
Comparative Analysis of SOS1 Inhibitors
This compound has been shown to be a highly potent and selective inhibitor of SOS1. The following table summarizes its performance in key biochemical and cellular assays compared to other notable SOS1 inhibitors, BI-3406 and BAY-293.
| Inhibitor | SOS1 Binding (Ki) | SOS1:KRAS PPI Disruption (IC50) | SOS1-Mediated Nucleotide Exchange (IC50) | Cellular Potency (MKN1 cells, IC50) | Selectivity over SOS2 | Reference |
| This compound | 2.1 nM | 13.8 nM (WT KRAS)16.6 nM (KRAS G12D)24.1 nM (KRAS G12V)30.7 nM (KRAS G12C) | 15 nM | 29 nM | >10,000 nM (Ki) | [1][5][6] |
| BI-3406 | - | - | 31 nM (in a KRAS G12C/SOS1 PPI assay) | - | - | [7] |
| BAY-293 | - | 21 nM | - | - | - | [8] |
Ki: Inhibitory constant; IC50: Half-maximal inhibitory concentration; PPI: Protein-protein interaction; WT: Wild-type.
Experimental Protocols
The validation of this compound's inhibitory effect on SOS1-mediated nucleotide exchange involves a series of biochemical and cellular assays.
SOS1-Mediated Nucleotide Exchange Assay (HTRF-based)
This assay measures the ability of a compound to inhibit the SOS1-catalyzed exchange of GDP for GTP on KRAS.
Principle: This homogeneous time-resolved fluorescence (HTRF) assay detects the binding of GTP to KRAS, which is facilitated by SOS1. The assay uses a GST-tagged KRAS and a His-tagged SOS1. A fluorescently labeled GTP analog and an antibody recognizing the tag on KRAS are used to generate a FRET signal upon GTP binding. Inhibition of SOS1 prevents this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., RBD-RAS binding buffer).
-
Dilute GDP-loaded KRAS, SOS1, and GTP to their final concentrations in the assay buffer.
-
Prepare a serial dilution of this compound or other test compounds.
-
-
Reaction Setup (384-well plate):
-
Add the test compound to the appropriate wells.
-
Add GDP-loaded KRAS to all wells.
-
Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and GTP to the wells. For negative controls, add only the assay buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
-
Detection:
-
Add the detection reagents, including the fluorescently labeled GTP and the acceptor beads.
-
Incubate to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no SOS1) controls.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
SOS1:KRAS Protein-Protein Interaction (PPI) Assay (HTRF-based)
This assay quantifies the ability of an inhibitor to disrupt the direct interaction between SOS1 and KRAS.
Principle: This HTRF assay measures the proximity between recombinant SOS1 and KRAS proteins. Each protein is tagged with a different component of a FRET pair (e.g., a donor fluorophore on one and an acceptor on the other). When the proteins interact, a FRET signal is generated. An inhibitor that disrupts this interaction will cause a decrease in the signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer.
-
Dilute tagged SOS1 and tagged KRAS (e.g., wild-type or mutant) to the desired concentrations.
-
Prepare a serial dilution of this compound.
-
-
Reaction Setup (384-well plate):
-
Add the test compound to the wells.
-
Add the tagged SOS1 and tagged KRAS proteins.
-
Incubate the plate to allow for protein-protein interaction in the presence of the inhibitor.
-
-
Detection:
-
Add the detection reagents that recognize the respective tags and generate the HTRF signal.
-
Incubate to allow for signal stabilization.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Assay for Downstream Signaling (pERK Modulation)
This assay evaluates the effect of SOS1 inhibition on the downstream MAPK signaling pathway within cancer cells.
Principle: Inhibition of SOS1 prevents the activation of KRAS, which in turn leads to a reduction in the phosphorylation of downstream effectors like ERK. An In-Cell Western assay or standard Western blotting can be used to quantify the levels of phosphorylated ERK (pERK) relative to total ERK.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., MKN1) in microplates and allow them to adhere.
-
Treat the cells with a serial dilution of this compound for a specified period.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and determine the total protein concentration for normalization.
-
-
Immunodetection (In-Cell Western):
-
Fix and permeabilize the cells in the plate.
-
Incubate with primary antibodies against pERK and a normalization protein (e.g., total ERK or a housekeeping protein).
-
Incubate with species-specific secondary antibodies conjugated to different fluorophores.
-
-
Data Acquisition and Analysis:
-
Scan the plate using an imaging system that can detect the different fluorescent signals.
-
Quantify the fluorescence intensity for both pERK and the normalization protein.
-
Calculate the normalized pERK levels and determine the IC50 for pERK inhibition.
-
Visualizations
KRAS Signaling Pathway and this compound's Point of Intervention
Caption: The KRAS signaling pathway and the inhibitory action of this compound on SOS1.
Experimental Workflow for Validating SOS1 Inhibition
Caption: Workflow for the validation of SOS1 inhibitors like this compound.
Conclusion
The experimental data robustly validates this compound as a potent and selective inhibitor of SOS1-mediated nucleotide exchange. Its ability to disrupt the SOS1:KRAS protein-protein interaction translates into effective inhibition of downstream MAPK signaling in cancer cells.[1] The high selectivity of this compound for SOS1 over SOS2 minimizes off-target effects.[5] Furthermore, preclinical studies have demonstrated the anti-tumor activity of this compound, both as a monotherapy and in combination with other targeted agents like KRAS G12C inhibitors.[1][4][9] These findings underscore the therapeutic potential of this compound in a range of KRAS-driven cancers.[1][4]
References
- 1. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Design and Discovery of this compound, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Assessing the Efficacy of MRTX0902 in Adagrasib-Resistant Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of acquired resistance to KRAS G12C inhibitors like adagrasib presents a significant clinical challenge. This guide provides a comparative analysis of the investigational SOS1 inhibitor, MRTX0902, and other emerging therapeutic strategies designed to overcome adagrasib resistance. The information is compiled from preclinical and early clinical data to aid in the evaluation of these next-generation approaches.
Introduction to this compound
This compound is a potent and selective, orally bioavailable inhibitor of the Son of Sevenless homolog 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state. By inhibiting the interaction between SOS1 and KRAS, this compound is designed to decrease the levels of active KRAS-GTP, thereby suppressing downstream signaling in the MAPK pathway.[1]
The primary rationale for combining this compound with a KRAS G12C inhibitor like adagrasib is to create a synergistic antitumor effect. Adagrasib preferentially binds to the inactive, GDP-bound form of KRAS G12C. By inhibiting SOS1, this compound increases the pool of KRAS G12C in the GDP-bound state, thus enhancing the target for adagrasib. This dual-pronged attack is hypothesized to lead to a more profound and durable inhibition of KRAS signaling and to overcome adaptive resistance mechanisms.
Comparative Efficacy of this compound in Preclinical Models
Preclinical studies have demonstrated the potential of this compound to enhance the antitumor activity of adagrasib in various KRAS G12C-mutant cancer models.
In Vivo Efficacy of this compound and Adagrasib Combination
The combination of this compound and adagrasib has shown significant tumor growth inhibition (TGI) and even tumor regression in xenograft models.
| Model | Treatment | Dose | Tumor Growth Inhibition (TGI) / Regression | Reference |
| MIA PaCa-2 (Pancreatic Cancer Xenograft) | This compound (monotherapy) | 25 mg/kg BID | 41% TGI | [2] |
| This compound (monotherapy) | 50 mg/kg BID | 53% TGI | [2] | |
| Adagrasib (monotherapy) | 10 mg/kg QD | 94% TGI | [2] | |
| This compound + Adagrasib | 25 mg/kg BID + 10 mg/kg QD | -54% Regression | [2] | |
| This compound + Adagrasib | 50 mg/kg BID + 10 mg/kg QD | -92% Regression (including one tumor-free animal) | [2] |
Alternative Therapeutic Strategies for Adagrasib Resistance
Several alternative strategies are in development to address adagrasib resistance, primarily focusing on next-generation KRAS G12C inhibitors with improved properties or targeting different aspects of KRAS biology.
Next-Generation KRAS G12C Inhibitors
These inhibitors are designed for higher potency, selectivity, and potentially altered binding modes to overcome resistance mutations.
| Compound | Mechanism | Preclinical/Clinical Efficacy Highlights | Reference |
| Divarasib (GDC-6036) | Covalent KRAS G12C inhibitor | Preclinically 5-20 times more potent and up to 50 times more selective than sotorasib and adagrasib.[3][4] In a Phase 1 study of patients with KRAS G12C-mutant NSCLC, divarasib showed a 53.4% objective response rate (ORR) and a median progression-free survival (PFS) of 13.1 months.[5] | [3][4][5] |
| Olomorasib (LY3537982) | Second-generation covalent KRAS G12C inhibitor | In a Phase 1/2 study, olomorasib monotherapy demonstrated a 41% ORR in NSCLC patients previously treated with a KRAS G12C inhibitor.[6][7] In combination with pembrolizumab in first-line KRAS G12C-mutant NSCLC, the ORR was 77%.[7] | [6][7] |
RAS(ON) Inhibitors
A novel class of inhibitors that target the active, GTP-bound state of RAS.
| Compound | Mechanism | Preclinical Efficacy Highlights | Reference |
| RMC-7977 | RAS(ON) multi-selective tricomplex inhibitor | Demonstrates robust and durable tumor suppression in preclinical models of KRAS G12C-mutant NSCLC with acquired resistance to sotorasib.[8] | [8] |
Experimental Protocols
In Vivo Tumor Growth Inhibition Studies (this compound)
-
Cell Lines and Animal Models: Human cancer cell lines with KRAS G12C mutations (e.g., MIA PaCa-2 pancreatic cancer) were used to establish subcutaneous xenografts in immunocompromised mice (e.g., female athymic nude mice).
-
Drug Administration: this compound was formulated in a suspension (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water) and administered orally (PO) twice daily (BID). Adagrasib was similarly formulated and administered orally once daily (QD).
-
Efficacy Assessment: Tumor volumes were measured regularly (e.g., twice weekly) using calipers. Tumor growth inhibition (TGI) was calculated as the percentage reduction in the mean tumor volume of treated animals compared to vehicle-treated controls. Tumor regression is noted as a negative percentage change from the initial tumor volume.
-
Pharmacodynamic Analysis: To assess the mechanism of action, tumor tissues were collected after a specified duration of treatment (e.g., 6 days) and analyzed for downstream signaling pathway modulation, such as the levels of phosphorylated ERK (pERK), by immunoblotting.
Signaling Pathways and Experimental Workflow
KRAS Signaling and Mechanisms of Action
The following diagrams illustrate the KRAS signaling pathway, the mechanism of adagrasib resistance, and the combined effect of this compound and adagrasib.
Caption: Simplified KRAS/MAPK signaling cascade.
Caption: Adagrasib action and a common resistance mechanism.
Caption: Combined inhibition by this compound and adagrasib.
Conclusion
The combination of the SOS1 inhibitor this compound with the KRAS G12C inhibitor adagrasib demonstrates significant preclinical efficacy, leading to tumor regressions in models where monotherapy shows more limited activity. This synergistic approach represents a promising strategy to overcome intrinsic and acquired resistance to KRAS G12C inhibitors. While direct comparative preclinical data is not yet available, other emerging agents such as divarasib, olomorasib, and RAS(ON) inhibitors also show considerable promise in the treatment of KRAS G12C-mutant cancers, including in settings of resistance to first-generation inhibitors. Further clinical investigation is warranted to determine the optimal therapeutic strategies for patients with adagrasib-resistant disease.
References
- 1. Resistance to KRAS inhibition in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation - UCL Discovery [discovery.ucl.ac.uk]
- 3. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Updated Data from the Phase 1/2 Study of Olomorasib in KRAS G12C-Mutant Advanced Solid Tumors Presented at the 2024 ASCO® Annual Meeting [prnewswire.com]
- 7. onclive.com [onclive.com]
- 8. Mechanisms of Response and Tolerance to Active RAS Inhibition in KRAS-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MRTX0902: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for MRTX0902, a potent and selective SOS1 inhibitor used in cancer research. Adherence to these protocols is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Core Principles of this compound Disposal
This compound, as with many research-grade chemical compounds, requires careful handling and disposal. The primary principle is to manage it as a chemical waste product in accordance with local, regional, and national regulations. Under no circumstances should this compound be disposed of in standard laboratory trash or flushed down the drain.
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key chemical and safety information for this compound.
| Property | Value |
| Chemical Name | 2-methyl-3-[(1R)-1-[[4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-benzonitrile |
| CAS Number | 2654743-22-1 |
| Molecular Formula | C₂₂H₂₄N₆O |
| Molecular Weight | 388.5 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and associated materials.
Step 1: Waste Identification and Segregation
-
Unused or Expired this compound: Pure, unadulterated this compound must be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into direct contact with this compound, including but not limited to pipette tips, gloves, bench paper, and empty vials, should be considered contaminated and segregated as chemical waste.
-
Solutions: Solutions containing this compound must be collected in a designated, sealed, and clearly labeled waste container.
Step 2: Waste Collection and Labeling
-
Use a dedicated, leak-proof container for all this compound waste.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Never mix this compound waste with other incompatible waste streams.
Step 3: Consultation with Environmental Health and Safety (EHS)
-
Contact your institution's Environmental Health and Safety (EHS) office to inform them of the waste you have generated.
-
The EHS office will provide specific instructions on the proper disposal procedures in accordance with institutional and local regulations. They will arrange for the collection and disposal of the chemical waste.
Step 4: Documentation
-
Maintain a detailed record of the amount of this compound disposed of and the date of disposal. This is crucial for laboratory inventory management and regulatory compliance.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the official Safety Data Sheet (SDS) for this compound, and adhere to all applicable local, state, and federal regulations.
Essential Safety and Handling Protocols for MRTX0902
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like MRTX0902 is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to minimize exposure risk and ensure a safe laboratory environment.
This compound is a potent, selective, and orally bioavailable inhibitor of the SOS1:KRAS protein-protein interaction, currently under investigation in clinical trials for cancer treatment.[1][2][3][4] As a potent small molecule inhibitor, it requires careful handling to prevent exposure.[5]
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound provides the most detailed information, general safety precautions for potent kinase inhibitors should be followed. Based on guidelines for similar compounds, the following PPE is recommended.[5]
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory. |
| Hand Protection | Protective gloves | Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions.[5] |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation.[5] |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation.[5] |
Operational Plan for Safe Handling
1. Preparation and Workspace Setup:
-
Designated Area: All handling of this compound, particularly weighing the solid compound and preparing stock solutions, must occur in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[5]
-
Surface Protection: The work surface should be covered with absorbent, plastic-backed paper to contain any spills.[5]
2. Handling the Compound:
-
Personal Protective Equipment (PPE): Before entering the designated handling area, don all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.[5]
-
Weighing and Reconstitution: When weighing the solid form of this compound, use a containment balance or a balance within the fume hood/BSC. For reconstitution, add the solvent slowly to the vial to avoid aerosolization. This compound is soluble in Acetonitrile and DMSO.[6][7]
3. Decontamination and Cleaning:
-
Workspace Decontamination: After handling is complete, wipe down all surfaces and equipment in the fume hood/BSC with an appropriate decontamination solution (e.g., a high-pH solution or a validated commercial product).[5]
-
Dispose of Absorbent Paper: The absorbent paper should be disposed of as hazardous waste.[5]
4. Doffing PPE:
-
Correct Removal Order: Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the lab coat, and then inner gloves.[5]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[5]
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, absorbent paper, pipette tips, and empty vials should be placed in a clearly labeled, sealed hazardous waste container.[5] |
| Liquid Waste | Unused solutions containing the inhibitor should be collected in a designated, sealed hazardous waste container.[5] |
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. MRTX-0902 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Phase 1/2 Study of this compound in Solid Tumors With Mutations in the KRAS MAPK Pathway | BMS Study Connect [bmsstudyconnect.com]
- 4. Facebook [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound - Immunomart [immunomart.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
